SDZ-WAG994
Description
Propriétés
IUPAC Name |
5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKAFSGZUXCHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Neuroprotective Potential of SDZ-WAG994: A Deep Dive into its Mechanism of Action on Neuronal Excitability
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of SDZ-WAG994, a potent and selective adenosine (B11128) A1 receptor agonist, on neuronal excitability. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the adenosinergic system for neurological disorders characterized by hyperexcitability, such as epilepsy.
Core Mechanism of Action: Selective Adenosine A1 Receptor Agonism
This compound exerts its effects on neuronal excitability primarily through its potent and selective agonism of the adenosine A1 receptor (A1R). The A1R is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to a reduction in neuronal firing. This is achieved through two main downstream effects: the inhibition of voltage-gated calcium channels and the activation of G-protein inwardly rectifying potassium (GIRK) channels.[1] The collective impact of these actions is a hyperpolarization of the neuronal membrane and a decreased likelihood of action potential generation, thereby dampening neuronal excitability.
The selectivity of this compound for the A1R over other adenosine receptor subtypes, such as A2A and A2B, is a key characteristic that contributes to its therapeutic potential and a more favorable side-effect profile compared to non-selective adenosine agonists.[2]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified in several studies. The following tables summarize the key quantitative data regarding its binding affinity for adenosine receptor subtypes and its functional effect on neuronal activity.
Table 1: Adenosine Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| A1 | 23[2] |
| A2A | >10,000[2] |
| A2B | 25,000[2] |
Table 2: Functional Inhibition of Neuronal Hyperexcitability by this compound
| Experimental Model | Endpoint | IC50 (nM) |
| High-K+-induced continuous epileptiform activity in rat hippocampal slices | Inhibition of epileptiform activity | 52.5[3][4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's effect on neuronal excitability.
In Vitro Electrophysiology in Rat Hippocampal Slices
1. Slice Preparation:
-
Animals: Adult male Wistar rats (6-8 weeks old) are used.
-
Anesthesia and Decapitation: Rats are deeply anesthetized with isoflurane (B1672236) and decapitated.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 25 NaHCO3, and 10 glucose. Transverse hippocampal slices (300-400 µm thick) are cut using a vibratome.
-
Incubation: Slices are allowed to recover in a submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Recording Chamber: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min, maintained at 32-34°C.
-
Induction of Epileptiform Activity: To induce epileptiform activity, the concentration of KCl in the aCSF is raised to 8 mM.
-
Recording: Extracellular field potentials are recorded from the CA1 or CA3 pyramidal cell layer using a glass microelectrode filled with aCSF. A bipolar stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses.
-
Drug Application: After a stable baseline of epileptiform activity is established, this compound is bath-applied at various concentrations.
-
Data Acquisition and Analysis: The frequency and amplitude of epileptiform discharges are recorded and analyzed before and after drug application to determine the concentration-dependent inhibitory effect and to calculate the IC50 value.
In Vivo Kainic Acid-Induced Status Epilepticus Model in Mice
1. Animal Model:
-
Animals: Adult male C57BL/6 mice are used.
-
Induction of Status Epilepticus: Mice are administered a single intraperitoneal (i.p.) injection of kainic acid (20-30 mg/kg).
-
Seizure Monitoring: Following kainic acid injection, mice are continuously monitored for behavioral seizures, which are scored according to the Racine scale. The onset of status epilepticus is defined as continuous seizure activity.
2. Drug Administration:
-
Treatment: Once status epilepticus is established, mice are treated with an i.p. injection of this compound at various doses (e.g., 0.3, 1, and 3 mg/kg) or vehicle control.
-
Outcome Measures: The primary outcome is the cessation of seizure activity. The latency to seizure termination and the duration of the anticonvulsant effect are recorded.
Conclusion
This compound is a potent and selective adenosine A1 receptor agonist that effectively reduces neuronal excitability. Its mechanism of action, involving the modulation of key ion channels downstream of A1R activation, has been well-characterized through in vitro and in vivo studies. The quantitative data on its receptor binding affinity and functional potency highlight its potential as a therapeutic agent for neurological disorders characterized by neuronal hyperexcitability. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the properties of this compound and other A1R agonists.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
SDZ-WAG994: A Deep Dive into its Adenosine Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of SDZ-WAG994, a potent agonist for adenosine (B11128) receptors. The document summarizes its binding affinities and functional potencies across the A1, A2A, A2B, and A3 adenosine receptor subtypes, offering a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
This compound, chemically known as N6-cyclohexyl-2'-O-methyladenosine, is a highly selective agonist for the adenosine A1 receptor. This selectivity is crucial for its therapeutic potential, as the diverse physiological roles of adenosine receptor subtypes necessitate targeted drug action to minimize off-target effects. This guide presents the quantitative data that substantiates this selectivity, details the experimental methodologies used to derive these findings, and visualizes the key pathways and processes involved.
Quantitative Selectivity Profile
The selectivity of this compound is most clearly demonstrated by its binding affinities (Ki) for the four adenosine receptor subtypes. The following table summarizes the available quantitative data from radioligand binding assays and functional assessments.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency |
| A1 | 23[1] | Ki = 8 nM (inhibition of lipolysis in rat adipocytes)[1]IC50 = 52.5 nM (inhibition of epileptiform activity in rat hippocampal slices)[1] |
| A2A | >10,000[1] | Not Available |
| A2B | 25,000[1] | Not Available |
| A3 | Data Not Available | Not Available |
Experimental Protocols
The quantitative data presented above is derived from rigorous experimental protocols. Understanding these methodologies is critical for interpreting the data and for designing future studies.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays typically involve the following steps:
-
Membrane Preparation: Membranes from cells or tissues expressing the target adenosine receptor subtype are isolated. This is achieved through homogenization of the tissue or cells in a lysis buffer, followed by centrifugation to pellet the membranes. The membrane pellet is then washed and resuspended in a suitable buffer.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays (cAMP Accumulation)
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For adenosine receptors, which are G protein-coupled receptors (GPCRs), a common functional assay is the measurement of cyclic adenosine monophosphate (cAMP) accumulation.
-
A1 and A3 Receptor Activation (Gi-coupled): Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for producing cAMP. Therefore, a potent agonist like this compound at the A1 receptor would be expected to decrease intracellular cAMP levels.
-
A2A and A2B Receptor Activation (Gs-coupled): Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
A typical cAMP functional assay protocol involves:
-
Cell Culture: Cells expressing the specific adenosine receptor subtype of interest are cultured.
-
Stimulation: The cells are treated with a phosphodiesterase inhibitor (to prevent the breakdown of cAMP) and then stimulated with varying concentrations of the test compound (this compound). For Gi-coupled receptors, the cells are often co-stimulated with a substance like forskolin (B1673556) to induce a measurable baseline of cAMP production that can then be inhibited.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.
-
Data Analysis: The data is plotted as a concentration-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response (either inhibition or stimulation of cAMP production).
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Adenosine Receptor Subtype Signaling Pathways.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
The available data robustly demonstrates that this compound is a potent and highly selective agonist for the adenosine A1 receptor. Its significantly lower affinity for the A2A and A2B subtypes underscores its potential for targeted therapeutic applications where A1 receptor activation is desired without concurrently modulating other adenosine receptor pathways. The lack of publicly available binding data for the A3 receptor represents a gap in the complete selectivity profile. Further research to elucidate the activity of this compound at the A3 receptor would provide a more comprehensive understanding of its pharmacological properties. The detailed experimental protocols and visual workflows provided in this guide offer a foundational resource for researchers working with this and similar compounds.
References
- 1. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Pathways of SDZ-WAG994: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ-WAG994 is a potent and selective agonist for the A1 adenosine (B11128) receptor (A1AR), a G protein-coupled receptor (GPCR) implicated in a multitude of physiological processes.[1][2] As a member of the A1AR agonist class, this compound holds therapeutic potential, particularly in neurology, for its demonstrated anticonvulsant properties with a favorable cardiovascular side-effect profile compared to other A1AR agonists.[3][4] This technical guide delineates the downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development.
Quantitative Profile of this compound
This compound exhibits high selectivity and potency for the A1 adenosine receptor. The following table summarizes key quantitative metrics for this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| A1 Adenosine Receptor | 23 nM | Not specified | [1][2] |
| A2A Adenosine Receptor | >10,000 nM | Not specified | [1][2] |
| A2B Adenosine Receptor | >25,000 nM | Not specified | [1][2] |
| Functional Potency | |||
| Inhibition of adenosine deaminase-stimulated lipolysis (Ki) | 8 nM | Rat adipocytes | [1][2] |
| Inhibition of high-K+-induced continuous epileptiform activity (IC50) | 52.5 nM | Rat hippocampal slices | [3][4] |
Core Signaling Pathways of this compound
As an A1AR agonist, this compound is predicted to activate canonical A1AR downstream signaling cascades. These pathways are primarily mediated by the Gαi/o and Gβγ subunits of the heterotrimeric G protein.
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
The hallmark of A1AR activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous cellular substrates.
Gβγ-Mediated Modulation of Ion Channels
The Gβγ subunits released upon A1AR activation by this compound can directly interact with and modulate the activity of various ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. Concurrently, Gβγ subunits can inhibit N-, P-, and Q-type voltage-gated calcium channels, reducing calcium influx.
Activation of Phospholipase C (PLC) and MAPK/ERK Pathways
A1AR activation can also lead to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Furthermore, A1AR signaling can converge on the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a critical regulator of cell proliferation, differentiation, and survival.
Experimental Protocols
The following are generalized protocols for key experiments to characterize the downstream signaling of this compound. These protocols are based on established methodologies and should be optimized for specific cell types and experimental conditions.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the A1 adenosine receptor.
Materials:
-
Cell membranes expressing the A1 adenosine receptor
-
[3H]-DPCPX (a radiolabeled A1AR antagonist)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine cell membranes, a fixed concentration of [3H]-DPCPX, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, include a high concentration of a non-labeled A1AR ligand.
-
Incubate at room temperature to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold binding buffer.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[5]
Adenylyl Cyclase Inhibition Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, typically measured by quantifying cAMP levels.
Materials:
-
Cells expressing the A1 adenosine receptor
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Phosphodiesterase inhibitor (e.g., IBMX or rolipram)[5]
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)[6][7]
-
Lysis buffer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells.
-
Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase.
-
Incubate for a defined period.
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Generate a dose-response curve to determine the EC50 for adenylyl cyclase inhibition.
Western Blot for ERK Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of ERK1/2.
Materials:
-
Cells of interest
-
This compound
-
Serum-free media
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve overnight to reduce basal ERK phosphorylation.
-
Treat cells with varying concentrations of this compound for different time points.
-
Lyse the cells on ice and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify band intensities to determine the fold-change in ERK phosphorylation.
Conclusion
This compound is a selective A1 adenosine receptor agonist that initiates a cascade of downstream signaling events. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutics. The information and protocols provided in this guide serve as a comprehensive resource for researchers in this field. Further studies are warranted to provide more quantitative data on the effects of this compound on each specific downstream signaling molecule and to explore these pathways in various in vivo models.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of SDZ-WAG994 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ-WAG994, also known as 6-cyclohexyl-2'-O-methyl-adenosine, is a potent and selective agonist for the adenosine (B11128) A1 receptor.[1] In vivo studies have demonstrated its significant pharmacodynamic effects, including anticonvulsant, hypotensive, and anti-lipolytic activities. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic and pharmacodynamic data for this compound, details of experimental protocols, and visualizations of its mechanism of action and experimental workflows. While noted as orally active, detailed in vivo pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability are not extensively available in the public domain.
Pharmacodynamics
This compound exerts its effects through the activation of the adenosine A1 receptor, a G protein-coupled receptor. This activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This mechanism underlies its observed physiological effects.
Anticonvulsant Activity
In a murine model of status epilepticus induced by kainic acid, this compound has shown potent anticonvulsant effects. Intraperitoneal (i.p.) administration of this compound significantly attenuated or completely stopped established seizures.[2][3][4]
Table 1: In Vivo Anticonvulsant Efficacy of this compound in a Kainic Acid-Induced Status Epilepticus Mouse Model
| Dose (i.p.) | Animal Model | Key Findings | Reference |
| 0.3 mg/kg | C57BL/6J Mice | Attenuated established status epilepticus. | [2] |
| 1 mg/kg | C57BL/6J Mice | The majority of mice were seizure-free after three injections. | [2][3][4] |
In vitro studies on rat hippocampal slices have demonstrated a half-maximal inhibitory concentration (IC50) of 52.5 nM for suppressing epileptiform activity.[2][3][4]
Cardiovascular Effects
This compound has been observed to cause a sustained decrease in both blood pressure and heart rate in spontaneously hypertensive rats (SHR).
Table 2: Cardiovascular and Metabolic Effects of Oral this compound in Spontaneously Hypertensive Rats with Hyperglycemia (SHR-DM)
| Dose (p.o.) | Animal Model | Observed Effects | Reference |
| 0.1 mg/kg | SHR-DM | Lowered blood pressure and heart rate. | [1] |
| 0.1 mg/kg | SHR-DM | Decreased serum levels of free fatty acids, triglycerides, phospholipids, and total cholesterol. | [1] |
| 0.1 mg/kg | SHR-DM | Lowered serum glucose concentration. | [1] |
Note: Specific quantitative data on the magnitude and duration of the reduction in blood pressure and heart rate are not detailed in the available search results.
Metabolic Effects
As an adenosine A1 receptor agonist, this compound inhibits lipolysis. In rat adipocytes, it has been shown to inhibit adenosine deaminase-stimulated lipolysis with a high potency (Ki = 8 nM). In vivo studies in spontaneously hypertensive rats with hyperglycemia also demonstrated a reduction in circulating lipids following oral administration.[1]
Pharmacokinetics
While this compound is described as an orally active agent, detailed quantitative in vivo pharmacokinetic data is sparse in the reviewed literature.[1] Specific parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability have not been identified in the search results. Further investigation of primary literature may be required to obtain these specific values.
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Cmax | Data not available | - | - | - |
| Tmax | Data not available | - | - | - |
| AUC | Data not available | - | - | - |
| Half-life | Data not available | - | - | - |
| Oral Bioavailability | Data not available | - | - | - |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
The primary mechanism of action for this compound is the activation of the adenosine A1 receptor, which is coupled to an inhibitory G protein (Gi). This leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
Caption: Signaling pathway of this compound via the adenosine A1 receptor.
Experimental Workflow for In Vivo Anticonvulsant Studies
The following diagram outlines the typical workflow for assessing the anticonvulsant efficacy of this compound in the kainic acid-induced status epilepticus model in mice.
Caption: Workflow for in vivo anticonvulsant testing of this compound.
Experimental Protocols
Kainic Acid-Induced Status Epilepticus in Mice
This protocol is based on studies evaluating the anticonvulsant effects of this compound.[2]
-
Animals: Adult C57BL/6J mice are used.
-
Seizure Induction: A single intraperitoneal (i.p.) injection of kainic acid (e.g., 20 mg/kg) is administered to induce status epilepticus.
-
Monitoring: Electroencephalogram (EEG) is continuously monitored to confirm the establishment and progression of seizure activity.
-
Drug Administration: Once status epilepticus is established (typically within the first hour after kainic acid injection), this compound is administered via i.p. injection at doses of 0.3 mg/kg or 1 mg/kg. Multiple injections may be given at specified intervals (e.g., every 20 minutes for three doses).
-
Data Analysis: EEG recordings are analyzed to quantify seizure frequency, duration, and severity before and after drug administration.
Assessment of Cardiovascular Effects in Spontaneously Hypertensive Rats
The following is a general protocol outline based on descriptions of similar studies.
-
Animals: Spontaneously hypertensive rats (SHR) are used as a model for hypertension.
-
Drug Administration: this compound is administered orally (p.o.) at the desired dose (e.g., 0.1 mg/kg).[1]
-
Blood Pressure and Heart Rate Measurement:
-
Method: Blood pressure and heart rate can be measured using either non-invasive methods like the tail-cuff method or through invasive methods such as telemetry or indwelling arterial catheters for continuous monitoring.
-
Procedure: Baseline measurements are taken before drug administration. Following administration, measurements are recorded at regular intervals to determine the onset, magnitude, and duration of the cardiovascular effects.
-
-
Data Analysis: Changes in systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate from baseline are calculated and analyzed.
In Vivo Assessment of Anti-Lipolytic Effects
This protocol provides a general framework for evaluating the impact of this compound on lipolysis in vivo.
-
Animals: Rats are used for these studies. For some studies, a model of hyperglycemia can be induced using streptozotocin.[1]
-
Drug Administration: this compound is administered, for example, orally at a dose of 0.1 mg/kg.[1]
-
Blood Sampling: Blood samples are collected at baseline and at various time points after drug administration.
-
Biochemical Analysis: Plasma or serum is analyzed for levels of free fatty acids (FFA), triglycerides, and glycerol (B35011) as indicators of lipolysis.
-
Data Analysis: Changes in the concentrations of these lipid markers from baseline are determined to assess the extent of lipolysis inhibition.
Conclusion
References
- 1. Hypoglycemic and hypotensive effects of 6-cyclohexyl-2'-O-methyl-adenosine, an adenosine A1 receptor agonist, in spontaneously hypertensive rat complicated with hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Blood-Brain Barrier Penetration Capabilities of SDZ-WAG994
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information regarding the blood-brain barrier (BBB) penetration capabilities of SDZ-WAG994, a potent and selective A1 adenosine (B11128) receptor agonist. While direct quantitative data on brain-to-plasma ratios remain elusive in publicly accessible literature, this document synthesizes the existing qualitative evidence, outlines relevant experimental methodologies, and presents conceptual frameworks for understanding its central nervous system (CNS) activity.
Executive Summary
Evidence of Blood-Brain Barrier Penetration
Further indirect evidence comes from in vivo studies where systemic administration of this compound led to clear centrally-mediated effects. For instance, in the study by Klaft et al., intraperitoneal injections of this compound were effective in suppressing kainic acid-induced status epilepticus in mice.[1][2][3] The observed potent anticonvulsant activity strongly implies that the compound reached pharmacologically relevant concentrations in the brain.
Quantitative Data on CNS Distribution
A thorough review of the available scientific literature did not yield specific quantitative data on the brain-to-plasma concentration ratio (Kp), the unbound brain-to-plasma concentration ratio (Kp,uu), or the permeability-surface area product (PS) for this compound. Such data is typically generated during preclinical pharmacokinetic studies. It is highly probable that this information is contained within the initial comprehensive pharmacological profile of the compound published by Wagner et al. in 1995 in Drug Development Research.
Table 1: Quantitative Blood-Brain Barrier Penetration Data for this compound
| Parameter | Value | Species | Method | Reference |
| Brain-to-Plasma Ratio (Kp) | Data Not Available | - | - | - |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data Not Available | - | - | - |
| Permeability Coefficient | Data Not Available | - | - | - |
Note: The absence of data in this table reflects the lack of publicly available quantitative information. The original characterization studies are likely to contain this data.
Experimental Methodologies for Assessing BBB Penetration
The determination of a compound's ability to cross the BBB involves a variety of in vitro, in vivo, and ex vivo experimental techniques. While the specific methods used for this compound are not detailed in recent literature, the following are standard approaches that would have been employed to establish its BBB penetration.
In Vivo Models
-
Brain Tissue Concentration Measurement: This is a direct method where, following systemic administration of the compound, brain and plasma samples are collected at various time points. The concentrations of the drug in both matrices are then determined, typically using liquid chromatography-mass spectrometry (LC-MS/MS), to calculate the brain-to-plasma concentration ratio.
-
In Vivo Microdialysis: This technique allows for the sampling of unbound drug concentrations in the brain's interstitial fluid (ISF). A microdialysis probe is implanted into a specific brain region of a freely moving animal. The drug concentration in the collected dialysate is measured, providing a direct measure of the pharmacologically active unbound drug in the CNS.
Ex Vivo Analysis
-
Brain Homogenate Analysis: Following in vivo dosing and euthanasia, the brain is harvested, homogenized, and the drug concentration is measured. This method provides an overall concentration in the brain tissue, which includes both bound and unbound drug.
The anticonvulsant efficacy of this compound was demonstrated in an in vivo model of status epilepticus, the methodology for which is detailed below.
Experimental Protocol: In Vivo Model of Kainic Acid-Induced Status Epilepticus [1][2][3]
-
Animal Model: Adult male mice are utilized.
-
Induction of Status Epilepticus: Kainic acid is administered intraperitoneally (i.p.) at a dose of 20 mg/kg to induce seizures.
-
Establishment of Status Epilepticus: The animals are monitored, and the establishment of status epilepticus is confirmed.
-
Drug Administration: Once status epilepticus is established, mice receive three i.p. injections of this compound (at doses of 0.3 mg/kg or 1 mg/kg) or a vehicle control.
-
Monitoring: Seizure activity is monitored and quantified.
-
Outcome Measures: The primary outcomes are the reduction in seizure frequency and duration, and survival of the animals.
Visualizations
Conceptual Signaling Pathway of this compound in the CNS
The mechanism of action of this compound in the CNS involves the activation of A1 adenosine receptors, which are G-protein coupled receptors. Their activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability.
Caption: Conceptual signaling pathway of this compound after crossing the blood-brain barrier.
Experimental Workflow for In Vivo Anticonvulsant Efficacy Testing
The following diagram illustrates the workflow for the in vivo experiments that provide indirect evidence of this compound's BBB penetration.
Caption: Experimental workflow for assessing the in vivo anticonvulsant effects of this compound.
Conclusion
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antilipolytic Effects of SDZ-WAG994
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antilipolytic properties of SDZ-WAG994, a potent and selective adenosine (B11128) A1 receptor agonist. The document details the mechanism of action, experimental protocols for assessing its effects, and quantitative data from preclinical studies.
Core Mechanism of Action: Adenosine A1 Receptor Agonism
This compound exerts its antilipolytic effects by acting as a potent and selective agonist for the adenosine A1 receptor (A1R). This receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi). The activation of the A1R in adipocytes initiates a signaling cascade that ultimately suppresses the breakdown of triglycerides into free fatty acids and glycerol (B35011), a process known as lipolysis.
The primary mechanism involves the inhibition of adenylyl cyclase activity upon the activation of the Gαi subunit. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2] cAMP is a critical second messenger in the lipolytic pathway, as it activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates key enzymes responsible for lipolysis, namely hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL). By reducing cAMP levels, this compound effectively dampens the activation of PKA and subsequently inhibits the enzymatic activity of HSL and ATGL, leading to a potent antilipolytic effect. This action counteracts the stimulatory effects of β-adrenergic agonists, which are known to increase cAMP levels and promote lipolysis.
Quantitative Data on the Antilipolytic Effects of this compound
The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound in inhibiting lipolysis.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Adenosine A1 | 23[3] |
| Adenosine A2A | >10,000[3] |
| Adenosine A2B | >25,000[3] |
Table 2: Potency in Inhibiting Lipolysis
| Parameter | Value | Species/Cell Type |
| Ki (inhibition of adenosine deaminase-stimulated lipolysis) | 8 nM[3] | Rat Adipocytes |
| IC50 (inhibition of high-K+-induced continuous epileptiform activity) | 52.5 nM[1][4][5][6] | Rat Hippocampal Slices |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antilipolytic effects of this compound.
Antilipolysis Assay in Isolated Rat Adipocytes
This protocol is designed to measure the ability of this compound to inhibit stimulated lipolysis in primary rat adipocytes.
Materials:
-
Male Wistar rats (180-200 g)
-
Collagenase (Type II)
-
Krebs-Ringer bicarbonate (KRB) buffer supplemented with 4% bovine serum albumin (BSA) and 5.5 mM glucose
-
Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis)
-
This compound
-
Glycerol assay kit
Procedure:
-
Adipocyte Isolation:
-
Euthanize rats and excise epididymal fat pads.
-
Mince the fat tissue and digest with collagenase in KRB buffer at 37°C for 60 minutes with gentle shaking.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the isolated adipocytes three times with fresh KRB buffer.
-
Resuspend the adipocytes in KRB buffer to a final concentration of approximately 10% (v/v).
-
-
Antilipolysis Assay:
-
Pre-incubate aliquots of the adipocyte suspension with varying concentrations of this compound for 15 minutes at 37°C.
-
Induce lipolysis by adding a submaximal concentration of isoproterenol (e.g., 10 nM) to the adipocyte suspension.
-
Incubate for 90 minutes at 37°C with gentle shaking.
-
Terminate the incubation by placing the tubes on ice.
-
Collect the infranatant (the layer below the floating adipocytes) for glycerol measurement.
-
-
Glycerol Measurement:
-
Determine the glycerol concentration in the infranatant using a commercially available enzymatic glycerol assay kit. The amount of glycerol released is a direct measure of lipolysis.
-
-
Data Analysis:
-
Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that produces 50% of the maximal inhibition) by plotting the percentage inhibition against the log concentration of this compound.
-
Measurement of Intracellular cAMP Levels
This protocol outlines the procedure for measuring changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Isolated rat adipocytes (prepared as described above)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Cell lysis buffer
Procedure:
-
Cell Treatment:
-
Pre-incubate isolated adipocytes with varying concentrations of this compound for 15 minutes at 37°C.
-
Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin (e.g., 10 µM).
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using the assay kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Determine the IC50 value for the inhibition of cAMP accumulation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of this compound's antilipolytic effect.
Caption: Experimental workflow for the antilipolysis assay.
Clinical Status
While preclinical data strongly support the antilipolytic effects of this compound, its clinical development has primarily focused on other therapeutic areas. This compound has undergone Phase II clinical trials for indications such as pain and cardiovascular conditions.[4] To date, there is a lack of publicly available clinical trial data specifically evaluating the antilipolytic effects of this compound in humans or its impact on circulating free fatty acid levels. Further clinical investigation would be necessary to ascertain its potential as a therapeutic agent for metabolic disorders characterized by elevated lipolysis.
References
- 1. Partial Inhibition of Adipose Tissue Lipolysis Improves Glucose Metabolism and Insulin Sensitivity Without Alteration of Fat Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of SDZ-WAG994 in Modulating Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SDZ-WAG994, a potent and selective adenosine (B11128) A1 receptor agonist, and its critical role in the modulation of neurotransmitter release. This document synthesizes key research findings, presents quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms.
Introduction to this compound
This compound is a synthetic compound recognized for its high affinity and selectivity for the adenosine A1 receptor.[1] Its primary pharmacological action is the activation of this receptor, leading to a cascade of intracellular events that ultimately regulate neuronal excitability and neurotransmitter release. Research has particularly highlighted its potent anticonvulsant properties, demonstrating its efficacy in both in vitro and in vivo models of epilepsy.[2][3][4] This guide delves into the core mechanisms by which this compound exerts its effects, with a focus on its modulation of neurotransmitter systems.
Core Mechanism of Action
The principal mechanism of action of this compound is the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to the modulation of ion channel activity and, consequently, a reduction in the release of excitatory neurotransmitters, most notably glutamate (B1630785).[2][5]
The key molecular events following A1 receptor activation by this compound include:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): Activation of the A1 receptor leads to the inhibition of presynaptic N-type and P/Q-type calcium channels. This reduction in calcium influx into the presynaptic terminal is a critical step in diminishing neurotransmitter vesicle fusion and release.
-
Activation of G-protein Inwardly Rectifying Potassium (GIRK) Channels: A1 receptor activation also leads to the opening of GIRK channels, causing an efflux of potassium ions from the neuron. This results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and further contributing to the reduction of neurotransmitter release.[2][5]
These actions collectively result in a potent suppression of synaptic transmission and a reduction in neuronal hyperexcitability, which underlies the therapeutic potential of this compound in conditions such as epilepsy.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and other relevant adenosine A1 receptor agonists.
Table 1: Binding Affinity of this compound for Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| Adenosine A1 | 23[1] |
| Adenosine A2A | >10,000[1] |
| Adenosine A2B | >25,000[1] |
Table 2: Potency of this compound in In Vitro Epilepsy Models
| Experimental Model | Parameter | Value |
| High-K+-induced epileptiform activity in rat hippocampal slices | IC50 | 52.5 nM[2][3][4] |
Table 3: Effects of Adenosine A1 Receptor Agonists on Glutamate Release (Proxy Data)
| A1 Receptor Agonist | Concentration | Model System | Effect on Glutamate Release |
| R-PIA | 100 µM | Goldfish brain synaptosomes | 34% inhibition |
| CHA | 100 µM | Goldfish brain synaptosomes | 45% inhibition |
| Adenosine | 100 µM | Goldfish brain synaptosomes | 31% inhibition |
Note: Data in Table 3 is for other adenosine A1 receptor agonists and is included to provide an expected range of effect for this compound, for which direct quantitative data on glutamate release was not available in the reviewed literature.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound's effects on neurotransmitter release.
In Vitro Electrophysiology in Hippocampal Slices
This protocol is adapted from studies investigating the anticonvulsant effects of this compound.[2]
Objective: To measure the effect of this compound on neuronal hyperexcitability in an in vitro model of epilepsy.
Materials:
-
Male Wistar rats (80-120 days old)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 129 NaCl, 3 KCl, 1.25 NaH2PO4, 21 NaHCO3, 1.6 CaCl2, 1.8 MgSO4, and 10 D-glucose, saturated with 95% O2/5% CO2.
-
High-K+ aCSF (8 mM KCl)
-
This compound stock solution
-
Vibratome
-
Interface recording chamber
-
Glass microelectrodes (resistance < 3 MΩ)
-
Amplifier and data acquisition system
Procedure:
-
Anesthetize the rat with isoflurane (B1672236) and decapitate.
-
Rapidly remove the brain and place it in ice-cold aCSF.
-
Prepare 400 µm thick horizontal combined entorhinal cortex/hippocampal slices using a vibratome.
-
Transfer slices to an interface recording chamber and perfuse with carbogenated aCSF at 34°C for at least 2 hours to recover.
-
Induce continuous epileptiform activity by switching the perfusion to high-K+ aCSF.
-
After stabilization of epileptiform activity (~40 min), place a recording electrode in the CA3 subregion, approximately 100 µm below the slice surface.
-
Record baseline extracellular field potentials for a designated period.
-
Bath-apply this compound at various concentrations.
-
Record changes in the frequency, amplitude, and duration of epileptiform events.
-
Analyze the data to determine the concentration-response relationship and calculate the IC50 value.
In Vivo Microdialysis for Glutamate Measurement (Adapted Protocol)
This protocol is a generalized procedure for in vivo microdialysis to measure extracellular glutamate levels, adapted for a hypothetical study with this compound.
Objective: To measure the effect of this compound on extracellular glutamate levels in a specific brain region (e.g., hippocampus) of a freely moving rodent.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 7, 2 mm membrane)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound solution for systemic or local administration
-
HPLC system with fluorescence detection for glutamate analysis
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeted to the brain region of interest (e.g., hippocampus).
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate.
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the glutamate concentration in the dialysate samples using HPLC with fluorescence detection.
-
Express the results as a percentage change from the baseline glutamate levels.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: Signaling pathway of this compound at the presynaptic terminal.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
This compound is a potent and selective adenosine A1 receptor agonist that effectively modulates neurotransmitter release, primarily by inhibiting the release of glutamate. Its mechanism of action, involving the inhibition of presynaptic calcium channels and activation of potassium channels, provides a strong rationale for its investigation in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds. Further research is warranted to obtain more direct quantitative data on the effects of this compound on the release of various neurotransmitters in vivo.
References
- 1. Adenosine A1 receptor-mediated inhibition of evoked glutamate release is coupled to calcium influx decrease in goldfish brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of adenosine A1 and A2A receptor activation on the evoked release of glutamate from rat cerebrocortical synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Adenosine A1-receptor modulation of glutamate-induced calcium influx in rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SDZ-WAG994: A Potent and Selective Adenosine A1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ-WAG994, chemically known as N-Cyclohexyl-2'-O-methyladenosine, is a potent and highly selective agonist for the adenosine (B11128) A1 receptor. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols from key studies are presented to facilitate reproducibility and further investigation. The document includes a thorough examination of its mechanism of action, centered on the activation of the A1 adenosine receptor and its downstream signaling pathways. Quantitative data are summarized in tabular format for clarity, and complex biological and experimental processes are visualized using Graphviz diagrams to enhance understanding. This guide is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, particularly those focused on adenosinergic signaling pathways and their therapeutic potential.
Chemical Structure and Physicochemical Properties
This compound is a synthetic derivative of adenosine, characterized by a cyclohexyl group at the N6 position and a methyl group at the 2'-O position of the ribose moiety. These modifications contribute to its high affinity and selectivity for the adenosine A1 receptor.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-Cyclohexyl-2'-O-methyladenosine | |
| IUPAC Name | (2R,3R,4R,5R)-2-(6-(cyclohexylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol | N/A |
| CAS Number | 130714-47-5 | |
| Molecular Formula | C₁₇H₂₅N₅O₄ | |
| Molecular Weight | 363.41 g/mol | |
| Purity | ≥99% | |
| Solubility | Soluble to 100 mM in 1.1eq. NaOH and to 100 mM in DMSO. | |
| Storage | Desiccate at +4°C |
Biological Activity and Pharmacological Properties
This compound is a potent and selective agonist of the adenosine A1 receptor, demonstrating significantly lower affinity for A2A and A2B receptors. This selectivity is crucial for its specific pharmacological effects.
Table 2: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Adenosine A1 | 23 | |
| Adenosine A2A | >10,000 | |
| Adenosine A2B | >25,000 |
Table 3: Functional Activity of this compound
| Biological Effect | Metric | Value | Species/Model | Reference |
| Inhibition of Lipolysis | Ki | 8 nM | Rat Adipocytes | |
| Inhibition of High-K⁺-induced Epileptiform Activity | IC₅₀ | 52.5 nM | Rat Hippocampal Slices | |
| Anticonvulsant Effect in vivo | Effective Dose | 0.3 - 1 mg/kg (i.p.) | Mouse (Kainic Acid-induced Status Epilepticus) | |
| Cardiovascular Effects | N/A | Sustained fall in blood pressure and heart rate | Spontaneously Hypertensive Rats |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The activation of the A1 receptor by this compound initiates a cascade of intracellular signaling events.
The binding of this compound to the A1 receptor leads to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lowered cAMP levels reduce the activity of protein kinase A (PKA). Furthermore, the activation of Gi/o proteins by this compound leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization. Simultaneously, it inhibits N-type and P/Q-type voltage-gated calcium channels, which reduces calcium influx. These coordinated actions at the cellular level culminate in the observed physiological effects, such as reduced neuronal excitability and decreased cardiac activity.
Caption: Signaling pathway of this compound via the Adenosine A1 Receptor.
Key Experimental Protocols
The following sections provide detailed methodologies from pivotal studies that have characterized the pharmacological profile of this compound.
Radioligand Binding Assays for Receptor Affinity (Adapted from Wagner et al., 1995)
This protocol describes the method used to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.
Caption: Experimental workflow for radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes from appropriate tissues or cells expressing the target adenosine receptor subtype were prepared by homogenization followed by differential centrifugation.
-
Binding Reaction: Membranes were incubated in a buffer solution containing a specific radioligand for the receptor of interest (e.g., [³H]DPCPX for A1 receptors) and a range of concentrations of this compound.
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters was measured using liquid scintillation counting.
-
Data Analysis: Competition curves were generated by plotting the percentage of specific binding against the logarithm of the competitor (this compound) concentration. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Cardiovascular Studies in Spontaneously Hypertensive Rats (Adapted from Ishikawa et al., 1998)
This protocol outlines the methodology to assess the hypotensive and bradycardic effects of this compound in an animal model of hypertension.
Methodology:
-
Animal Model: Male spontaneously hypertensive rats (SHR) were used.
-
Surgical Preparation: Rats were anesthetized, and catheters were implanted in the carotid artery and jugular vein for blood pressure measurement and drug administration, respectively.
-
Drug Administration: After a recovery period, conscious and unrestrained rats received either vehicle or this compound orally or intravenously.
-
Data Acquisition: Arterial blood pressure and heart rate were continuously monitored and recorded before and after drug administration.
-
Data Analysis: Changes in mean arterial pressure and heart rate from baseline were calculated and compared between the vehicle and this compound treated groups.
In Vitro Electrophysiology in Rat Hippocampal Slices (Adapted from Hill et al., 2020)
This protocol details the method for evaluating the anticonvulsant effects of this compound on epileptiform activity in brain slices.
Caption: Workflow for in vitro electrophysiology in hippocampal slices.
Methodology:
-
Slice Preparation: Acute hippocampal slices were prepared from rats.
-
Induction of Epileptiform Activity: Slices were perfused with artificial cerebrospinal fluid (aCSF) containing a high concentration of potassium to induce spontaneous epileptiform discharges.
-
Electrophysiological Recording: Extracellular field potentials were recorded from the CA3 region of the hippocampus.
-
Drug Application: After establishing a stable baseline of epileptiform activity, this compound was applied to the perfusion bath at various concentrations.
-
Data Analysis: The frequency and amplitude of the epileptiform events were measured before and after drug application to determine the inhibitory effect of this compound and calculate the IC₅₀.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the adenosine A1 receptor. Its high potency and selectivity make it a lead compound for the potential development of therapeutic agents targeting conditions such as epilepsy, cardiac arrhythmias, and chronic pain. The detailed information on its chemical properties, biological activities, and experimental protocols provided in this guide serves as a comprehensive resource for the scientific community, aiming to facilitate further research and drug development efforts in the field of adenosinergic signaling.
Unlocking the Therapeutic Potential of SDZ-WAG994: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ-WAG994, a potent and selective adenosine (B11128) A1 receptor agonist, has demonstrated significant therapeutic promise in preclinical models, particularly in the realm of neurology for the treatment of status epilepticus. This technical guide provides a comprehensive analysis of the available scientific data on this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation. While early clinical investigations for cardiovascular and analgesic indications suggested a favorable safety profile, the development of this compound was ultimately discontinued. This document aims to serve as a detailed resource for the scientific community, summarizing key quantitative data, outlining experimental protocols, and visualizing its biological pathways to inform future research and drug development endeavors in the adenosine signaling space.
Core Pharmacology and Mechanism of Action
This compound is a selective agonist for the adenosine A1 receptor (A1R), a G-protein coupled receptor. Its primary mechanism of action involves the activation of A1R, which leads to a cascade of intracellular events ultimately resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.
Activation of the A1R by this compound is coupled to inhibitory G-proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, the βγ-subunits of the G-protein can directly modulate ion channel activity. Key downstream effects include:
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as glutamate.
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.
These actions collectively contribute to the potent anticonvulsant effects observed in preclinical studies.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Value | Species/Tissue | Reference |
| Ki (A1 Receptor) | 23 nM | - | [1][2] |
| Ki (A2A Receptor) | >10,000 nM | - | [1][2] |
| Ki (A2B Receptor) | >25,000 nM | - | [1][2] |
| Ki (Lipolysis Inhibition) | 8 nM | Rat Adipocytes | [1][2] |
| IC50 (Epileptiform Activity) | 52.5 nM | Rat Hippocampal Slices | [3][4] |
Table 2: In Vivo Anticonvulsant Efficacy in a Mouse Model of Status Epilepticus
| Treatment Group | Dosage | Outcome | Reference |
| This compound | 1 mg/kg (3x i.p. injections) | Majority of mice became seizure-free. All WAG-treated mice survived. | [3][4] |
| This compound | 0.3 mg/kg (3x i.p. injections) | Anticonvulsant effects were retained. | [3][4] |
| Diazepam (Control) | 5 mg/kg (3x i.p. injections) | Did not attenuate status epilepticus. | [3][4] |
Detailed Experimental Protocols
In Vitro Inhibition of Epileptiform Activity
This protocol details the methodology used to determine the IC50 of this compound in suppressing continuous epileptiform activity in rat hippocampal slices.[3]
-
Tissue Preparation: Horizontal combined entorhinal cortex/hippocampus slices were prepared from rats.
-
Induction of Epileptiform Activity: Continuous epileptiform activity (CEA) was induced in the hippocampal CA3 subregion by perfusion with artificial cerebrospinal fluid (aCSF) containing 8 mM K+.
-
Electrophysiological Recording: Extracellular field potentials (FPs) were recorded in the CA3 stratum pyramidale using electrodes with a resistance of < 3 MΩ, placed approximately 100 μm below the slice surface. FPs were amplified, low-pass filtered at 1 kHz, and sampled at 5 kHz.
-
Pharmacological Testing: After stabilization of epileptiform activity (~40 minutes), this compound was bath-applied at various concentrations to determine its effect on the incidence, duration, and amplitude of CEA.
-
Data Analysis: FP data was analyzed to characterize CEA parameters. The concentration-response curve for the inhibitory effect of WAG on CEA event incidence was used to calculate the IC50 value.
References
SDZ-WAG994: A Pharmacological Tool for Adenosine A1 Receptor Studies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SDZ-WAG994, chemically known as N6-cyclohexyl-2'-O-methyladenosine, is a potent and selective agonist for the adenosine (B11128) A1 receptor (A1R). Its high affinity for the A1R, coupled with significantly lower affinity for other adenosine receptor subtypes, establishes it as a valuable pharmacological tool for investigating A1R-mediated physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its use in A1R studies, and a summary of its key applications.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 363.41 g/mol [1] |
| Molecular Formula | C17H25N5O4[1] |
| CAS Number | 130714-47-5[1] |
| Solubility | Soluble in DMSO and 1.1eq. NaOH[1] |
| Purity | ≥99%[1] |
| Storage | Desiccate at +4°C[1] |
Pharmacological Data
Binding Affinity
The selectivity of this compound for the adenosine A1 receptor has been demonstrated through radioligand binding assays. The following table summarizes the reported binding affinities (Ki) of this compound for various adenosine receptor subtypes.
| Receptor Subtype | Ki (nM) | Species | Reference |
| A1 | 23 | - | [1] |
| A2A | >10,000 | - | [1] |
| A2B | >25,000 | - | [1] |
Functional Activity
This compound has been shown to be a potent agonist in functional assays, effectively modulating downstream signaling pathways upon A1R activation.
| Assay Type | Parameter | Value (nM) | System | Reference |
| Inhibition of Lipolysis | Ki | 8 | Rat Adipocytes | [1] |
| Inhibition of Epileptiform Activity | IC50 | 52.5 | Rat Hippocampal Slices | [2][3] |
Adenosine A1 Receptor Signaling Pathway
Activation of the A1R by an agonist like this compound initiates a cascade of intracellular events. The A1R primarily couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1R activation can modulate other signaling pathways, including the activation of phospholipase C (PLC) and the regulation of various ion channels.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study A1R pharmacology.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the A1R.
Materials:
-
Cell membranes expressing the adenosine A1 receptor.
-
Radioligand: [³H]DPCPX (a selective A1R antagonist).
-
This compound (or other competing ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the A1R in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of [³H]DPCPX.
-
Increasing concentrations of this compound.
-
Membrane preparation.
-
Binding buffer to a final volume.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]DPCPX (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a key downstream effect of A1R activation.
Materials:
-
Intact cells expressing the adenosine A1 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed cells expressing the A1R in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Stimulation: Add increasing concentrations of this compound to the wells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for a defined time to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC50 value.
Functional Assay: GTPγS Binding
This assay directly measures the activation of G-proteins coupled to the A1R.
Materials:
-
Cell membranes expressing the adenosine A1 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
This compound.
-
GDP.
-
Assay buffer (containing MgCl₂, NaCl, and a buffer such as HEPES or Tris-HCl).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
GDP.
-
Increasing concentrations of this compound.
-
Assay buffer.
-
-
Pre-incubation: Pre-incubate the plate for a short period.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined time.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC50 and Emax values.
Conclusion
This compound is a powerful and selective pharmacological tool for the in-depth study of the adenosine A1 receptor. Its high affinity and selectivity, combined with its demonstrated efficacy in functional assays, make it an invaluable reagent for researchers in academia and industry. The detailed protocols provided in this guide offer a starting point for the successful implementation of this compound in various experimental paradigms to further elucidate the role of the A1R in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of SDZ-WAG994 in Mice
These application notes provide a detailed protocol for the in vivo administration of SDZ-WAG994 to mice, primarily based on its application as a potent and selective adenosine (B11128) A1 receptor agonist. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective agonist for the adenosine A1 (A1) receptor, with Ki values of 23 nM for the A1 receptor, and >10,000 nM and 25,000 nM for the A2A and A2B receptors, respectively. Its activation of the A1 receptor leads to various physiological effects, including the attenuation of neurotransmitter release and a reduction in neuronal excitability[1]. This has led to its investigation as a potential therapeutic agent, particularly for conditions such as status epilepticus[1][2][3][4][5][6][7][8].
Quantitative Data Summary
The following tables summarize the key quantitative data related to the in vivo administration of this compound in mice, as reported in the literature.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Kainic Acid-Induced Status Epilepticus
| Dosage (intraperitoneal) | Treatment Regimen | Outcome | Reference |
| 0.3 mg/kg | Three injections at 20-minute intervals | Attenuated status epilepticus | [2][4] |
| 1 mg/kg | Three injections at 20-minute intervals | Majority of mice were seizure-free | [2][4] |
Table 2: Physicochemical and In Vitro Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 363.41 g/mol | |
| Formula | C₁₇H₂₅N₅O₄ | |
| Ki for A1 Adenosine Receptor | 23 nM | |
| Ki for A2A Adenosine Receptor | > 10,000 nM | |
| Ki for A2B Adenosine Receptor | 25,000 nM | |
| IC₅₀ (inhibition of high-K⁺-induced epileptiform activity in rat hippocampal slices) | 52.5 nM | [1][2][4] |
| Solubility | Soluble to 100 mM in 1.1eq. NaOH and to 100 mM in DMSO | [9] |
Experimental Protocols
This section details the methodology for the preparation and in vivo administration of this compound to mice.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Animal weighing scale
-
Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G) for intraperitoneal injection
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Solution
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 0.3 mg/kg or 1 mg/kg) and the weight of the mice to be treated, calculate the total mass of this compound needed.
-
Prepare a stock solution:
-
Due to its solubility, this compound can be dissolved in DMSO to create a stock solution[9]. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the final injection solution:
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration for injection.
-
Important: The final concentration of DMSO in the injection solution should be minimized to avoid solvent-related toxicity. A final DMSO concentration of <5% is generally recommended for in vivo studies in mice.
-
For example, to prepare an injection solution for a 1 mg/kg dose in a 25g mouse with an injection volume of 100 µL:
-
Required dose = 1 mg/kg * 0.025 kg = 0.025 mg
-
Required volume of 10 mg/mL stock = 0.025 mg / 10 mg/mL = 0.0025 mL = 2.5 µL
-
Volume of saline = 100 µL - 2.5 µL = 97.5 µL
-
The final DMSO concentration would be 2.5%.
-
-
In Vivo Administration Protocol (based on the kainic acid-induced seizure model)
-
Animal Handling:
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Weigh each mouse on the day of the experiment to accurately calculate the injection volume.
-
-
Induction of Status Epilepticus (if applicable):
-
Administration of this compound:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
The referenced protocol involves three i.p. injections of this compound at 20-minute intervals, starting 50 minutes after the induction of status epilepticus[1].
-
-
Monitoring:
-
Closely monitor the animals for the desired therapeutic effect (e.g., reduction in seizure activity) and any adverse effects.
-
The observation period will depend on the specific experimental design.
-
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: Adenosine A1 Receptor Signaling Pathway activated by this compound.
Experimental Workflow for In Vivo Administration of this compound
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 6. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SDZ WAG 994 | Adenosine Receptor | TargetMol [targetmol.com]
Preparing Stock Solutions of SDZ-WAG994 from Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of SDZ-WAG994, a potent and selective A1 adenosine (B11128) receptor agonist, for use in research applications.[1][2] It includes information on the physicochemical properties of this compound, recommended solvents, and step-by-step procedures for dissolution. Additionally, it outlines best practices for storage and handling to ensure the stability and efficacy of the prepared solutions. Diagrams illustrating the experimental workflow for in vivo studies and the canonical signaling pathway of the A1 adenosine receptor are also provided to guide experimental design.
Introduction
This compound is a valuable research tool for investigating the role of the A1 adenosine receptor in various physiological and pathological processes.[3][4] As a potent and selective agonist, it offers a means to probe the downstream effects of A1 receptor activation.[1][2] Proper preparation of stock solutions from its powdered form is a critical first step to ensure accurate and reproducible experimental results. This protocol provides standardized procedures for the solubilization of this compound in both dimethyl sulfoxide (B87167) (DMSO) and sodium hydroxide (B78521) (NaOH) solutions.
Physicochemical Properties and Solubility
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 363.41 g/mol | [1][5] |
| Formula | C₁₇H₂₅N₅O₄ | [1][5] |
| Appearance | Solid powder | [5] |
| Purity | ≥99% | [1][2] |
| Solubility in DMSO | Up to 100 mM (36.34 mg/mL) | [1][2] |
| Solubility in 1.1 eq. NaOH | Up to 100 mM (36.34 mg/mL) | [1][5] |
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound in both its solid and dissolved forms.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [5] |
| In Solvent | -80°C | Up to 1 year | [5] |
| Short-term (in solvent) | 4°C | Up to 1 week | [5] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[5]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath sonicator
Protocol:
-
Bring to Room Temperature: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to minimize moisture absorption.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.63 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube. For a 10 mM solution from 3.63 mg of powder, add 1 mL of DMSO.
-
Dissolution:
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C for long-term storage.
Preparation of a 10 mM NaOH Stock Solution
Materials:
-
This compound powder
-
Sodium Hydroxide (NaOH) pellets
-
Nuclease-free water
-
Sterile volumetric flask and microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath sonicator
Protocol:
-
Prepare 1.1 eq. NaOH Solution:
-
Prepare a stock solution of NaOH in nuclease-free water. The concentration should be calculated to provide a final molar equivalent of 1.1 to the this compound. For a 10 mM final concentration of this compound, an 11 mM NaOH solution would be prepared.
-
-
Weighing: Weigh the desired amount of this compound powder in a sterile tube. For 1 mL of a 10 mM solution, use 3.63 mg.
-
Solvent Addition: Add the calculated volume of the 1.1 eq. NaOH solution to the this compound powder.
-
Dissolution:
-
Cap the tube and vortex thoroughly.
-
Sonication is recommended to aid dissolution.[5] Place the tube in a water bath sonicator for 10-15 minutes.
-
-
pH Adjustment (Optional but Recommended): After dissolution, check the pH of the solution and adjust as necessary for your experimental application using sterile HCl or NaOH.
-
Aliquoting and Storage: Aliquot the stock solution and store at -80°C.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for in vivo administration of this compound and the A1 adenosine receptor signaling pathway.
Caption: In vivo experimental workflow for this compound.
Caption: A1 Adenosine Receptor Signaling Pathway.
References
Application Notes and Protocols for SDZ-WAG994 in Anticonvulsant Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage and experimental protocols for the use of SDZ-WAG994, a selective adenosine (B11128) A₁ receptor agonist, in preclinical anticonvulsant studies. The information is compiled from available research, primarily focusing on its application in rodent models of epilepsy.
Introduction
This compound is a potent and selective agonist for the adenosine A₁ receptor. Adenosine is a well-established endogenous anticonvulsant, and its effects are largely mediated through the A₁ receptor. Activation of this receptor leads to neuronal hyperpolarization and suppression of synaptic transmission, which are key mechanisms in seizure termination.[1] this compound has been investigated for its anticonvulsant properties and has shown promise in preclinical models, with the added benefit of displaying diminished cardiovascular side effects compared to other A₁ receptor agonists.[2][3][4]
Quantitative Data Summary
The following table summarizes the effective dosages of this compound in preclinical models. The in vivo data is derived from a study using a kainic acid-induced status epilepticus model in mice, which is highly relevant for designing studies in rats. The in vitro data was obtained from rat hippocampal slices.
| Experimental Model | Species | Dosage/Concentration | Route of Administration | Observed Anticonvulsant Effect | Reference |
| Kainic Acid-Induced Status Epilepticus | Mouse | 0.3 mg/kg (three i.p. injections) | Intraperitoneal (i.p.) | Significant attenuation of seizure activity after the third injection. | [2][3][4] |
| Kainic Acid-Induced Status Epilepticus | Mouse | 1 mg/kg (three i.p. injections) | Intraperitoneal (i.p.) | The majority of mice were seizure-free after three injections. | [2][3][4] |
| High-K⁺-Induced Epileptiform Activity | Rat (hippocampal slices) | IC₅₀ = 52.5 nM | Bath application | Robust inhibition of continuous epileptiform activity. | [2][3][5][6] |
Mechanism of Action: Adenosine A₁ Receptor Signaling
This compound exerts its anticonvulsant effects by activating the adenosine A₁ receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that ultimately reduces neuronal excitability. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in membrane hyperpolarization and reduced neurotransmitter release, respectively.
Experimental Protocols
The following protocols are based on methodologies reported in the literature for assessing the anticonvulsant effects of this compound.
In Vivo Anticonvulsant Efficacy in a Kainic Acid-Induced Seizure Model
This protocol is adapted from a study in mice and can be modified for use in rats.
1. Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (200-300g).
-
House animals individually with free access to food and water on a 12-hour light/dark cycle.
-
For detailed seizure analysis, surgically implant EEG electrodes over the skull. Allow for a recovery period of at least one week post-surgery.
2. Seizure Induction:
-
Induce status epilepticus by administering a single intraperitoneal (i.p.) injection of kainic acid (e.g., 10-15 mg/kg). The optimal dose may need to be determined empirically for the specific rat strain and weight.
-
Monitor animals for behavioral signs of seizures (e.g., forelimb clonus, rearing, falling) and confirm seizure activity via EEG recordings if available.
3. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline).
-
Once status epilepticus is established (e.g., 30-40 minutes post-kainic acid injection), administer this compound via i.p. injection.
-
A multiple-injection paradigm has been shown to be effective. For example, administer three i.p. injections of this compound (0.3 mg/kg or 1 mg/kg) at 20-minute intervals (e.g., at 50, 70, and 90 minutes after kainic acid).
4. Data Collection and Analysis:
-
Continuously record EEG and video for at least 2 hours after kainic acid injection.
-
Score behavioral seizures using a standardized scale (e.g., the Racine scale).
-
Analyze EEG data for seizure duration, frequency, and power.
-
Compare the seizure parameters between the this compound-treated group and a vehicle-treated control group.
In Vitro Anticonvulsant Activity in Rat Hippocampal Slices
1. Slice Preparation:
-
Anesthetize and decapitate an adult Wistar rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 350-400 µm thick horizontal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Induction of Epileptiform Activity:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Induce continuous epileptiform activity by switching to aCSF containing a high concentration of potassium (e.g., 8 mM K⁺).
3. Electrophysiological Recording and Drug Application:
-
Place a recording electrode in the CA3 pyramidal cell layer to record extracellular field potentials.
-
Once stable epileptiform activity is established, perfuse the slice with aCSF containing this compound at the desired concentration (e.g., in the nanomolar range).
-
Record the changes in the frequency, amplitude, and duration of the epileptiform discharges.
4. Data Analysis:
-
Quantify the epileptiform activity before and after the application of this compound.
-
Calculate the percentage of inhibition of epileptiform activity at different concentrations to determine the IC₅₀.
Safety and Other Considerations
-
Cardiovascular Effects: While this compound is reported to have diminished cardiovascular side effects, it is still advisable to monitor cardiovascular parameters (e.g., heart rate, blood pressure) in in vivo studies, especially at higher doses.[2][3][4]
-
Blood-Brain Barrier Penetrance: this compound has been shown to be blood-brain barrier penetrant.[2]
-
Clinical Trials: this compound has been safely administered to humans in clinical trials for other indications.[2][3][4]
These application notes and protocols are intended to serve as a guide. Researchers should adapt these methodologies to their specific experimental needs and ensure compliance with all relevant animal care and use guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SDZ-WAG-994 in Rat Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SDZ-WAG-994, a potent and selective adenosine (B11128) A1 receptor agonist, in rat hippocampal slice electrophysiology studies. The information compiled here is intended to facilitate research into the neurophysiological effects of this compound on synaptic transmission and plasticity.
Introduction
SDZ-WAG-994 is a selective agonist for the adenosine A1 receptor (A1R), a G-protein coupled receptor abundantly expressed in the central nervous system, particularly in the hippocampus. Activation of A1Rs is known to have a neuromodulatory role, primarily exerting inhibitory effects on neuronal activity. This is achieved through the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neurotransmitter release.
In the context of rat hippocampal slice electrophysiology, SDZ-WAG-994 has been demonstrated to be a powerful tool for investigating the role of A1R activation in modulating neuronal excitability and seizure-like activity.
Quantitative Data Summary
The following tables summarize the known quantitative effects of SDZ-WAG-994 and the general effects of adenosine A1 receptor agonists on hippocampal electrophysiology.
Table 1: Efficacy of SDZ-WAG-994 in Inhibiting Epileptiform Activity
| Parameter | Value | Species/Preparation | Experimental Model | Reference |
| IC50 | 52.5 nM | Adult Wistar Rat / Hippocampal Slices | High-K+-induced continuous epileptiform activity | [1][2][3] |
Table 2: General Effects of Adenosine A1 Receptor Agonists on Synaptic Transmission and Plasticity in Rat Hippocampus
| Electrophysiological Parameter | General Effect of A1R Agonists | Notes |
| Basal Synaptic Transmission | Inhibition | Likely due to presynaptic inhibition of neurotransmitter release. Specific data for SDZ-WAG-994 is not yet available. |
| Paired-Pulse Facilitation (PPF) | Increase | Consistent with a presynaptic mechanism of action by reducing the probability of neurotransmitter release to the first stimulus. Specific data for SDZ-WAG-994 is not yet available. |
| Long-Term Potentiation (LTP) | Inhibition/Attenuation | A1R activation generally suppresses the induction and maintenance of LTP. |
| Long-Term Depression (LTD) | Variable | The effect on LTD can depend on the induction protocol and specific brain region. |
Signaling Pathways
Activation of the adenosine A1 receptor by SDZ-WAG-994 initiates a signaling cascade that leads to the modulation of neuronal excitability. The primary pathway involves the coupling of the receptor to inhibitory G-proteins (Gi/o).
Experimental Protocols
The following are detailed protocols for investigating the effects of SDZ-WAG-994 in rat hippocampal slice electrophysiology.
Protocol 1: Inhibition of High-K+-Induced Epileptiform Activity
This protocol is designed to replicate the experiment demonstrating the inhibitory effect of SDZ-WAG-994 on seizure-like activity.
1. Hippocampal Slice Preparation:
-
Anesthetize an adult Wistar rat according to approved institutional animal care and use committee protocols.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-glucose.
-
Prepare 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour to recover.
-
Standard aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose.
2. Electrophysiological Recording:
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Place a glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance) in the stratum pyramidale of the CA3 region to record extracellular field potentials.
-
Induce continuous epileptiform activity by switching the perfusion solution to a high-potassium aCSF.
-
High-K+ aCSF (in mM): 124 NaCl, 8 KCl, 1.25 NaH2PO4, 21 NaHCO3, 1.6 CaCl2, 1.8 MgSO4, 10 D-glucose.[3]
-
Allow the epileptiform activity to stabilize for at least 20-30 minutes before drug application.
3. Drug Application:
-
Prepare a stock solution of SDZ-WAG-994 in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the high-K+ aCSF.
-
Apply different concentrations of SDZ-WAG-994 (e.g., 1 nM - 1 µM) via the perfusion system.
-
Record the epileptiform activity for at least 15-20 minutes at each concentration to allow for a steady-state effect.
-
A washout period with high-K+ aCSF should be performed to observe the reversal of the drug's effects.
4. Data Analysis:
-
Analyze the frequency and amplitude of the epileptiform discharges before, during, and after drug application.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for SDZ-WAG994 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic condition caused by a lesion or disease of the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The nucleoside adenosine (B11128), acting through its receptors, is a key endogenous modulator of pain signaling. The adenosine A1 receptor (A1R), a Gi/o-coupled receptor, has been a particular focus of interest due to its expression in nociceptive pathways and the potent antinociceptive effects observed with A1R agonists in various preclinical pain models.
SDZ-WAG994 is a potent and highly selective agonist for the adenosine A1 receptor. It has been evaluated in clinical trials for cardiological indications and has been explored as an analgesic, presumably through the reduction of sensory nerve transduction.[1] Notably, this compound is reported to have a more favorable side-effect profile with diminished cardiovascular effects compared to classic A1R agonists, making it a compelling candidate for further investigation in pain states.[1] While one study noted that this compound was found to have antinociceptive effects in animal models of acute inflammatory and neuropathic pain at doses of 30 μg/kg and higher, the primary data for these specific neuropathic pain studies are not widely available. However, a clinical study in postoperative dental pain showed poor analgesic efficacy at a 1 mg dose.
These application notes provide a comprehensive guide for researchers wishing to evaluate the efficacy of this compound in established and clinically relevant rodent models of neuropathic pain. The following sections detail the proposed signaling pathway, known pharmacological data to guide study design, and detailed protocols for two standard neuropathic pain models.
Pharmacological Profile of this compound
To aid in the design of preclinical studies for neuropathic pain, the following table summarizes the known quantitative data for this compound from studies in other indications, such as epilepsy. These values can serve as a starting point for dose-range finding studies.
| Parameter | Value | Context / Model | Source |
| In Vitro Efficacy | IC₅₀ = 52.5 nM | Inhibition of high-K⁺-induced epileptiform activity | [1] |
| In Vivo Efficacy | 0.3 - 1.0 mg/kg (i.p.) | Acutely suppressed kainic acid-induced status epilepticus in mice | [1] |
| Reported Analgesic Dose | ≥ 30 µg/kg | Animal models of acute inflammatory and neuropathic pain | |
| Human Dose (Clinical Trial) | 1.0 mg (single dose) | Postoperative dental pain (found to be ineffective) | |
| Human Safety | Well-tolerated up to 1 mg | Phase I studies. Doses ≥ 2 mg caused adverse events. |
Adenosine A1 Receptor Signaling in Nociception
Activation of the A1 receptor by an agonist like this compound in nociceptive neurons is hypothesized to reduce neuronal excitability and neurotransmitter release, thereby producing an analgesic effect. The diagram below illustrates this proposed mechanism.
Caption: A1R activation by this compound leads to inhibition of adenylyl cyclase and Ca²⁺ channels, and activation of K⁺ channels, ultimately reducing glutamate release and nociceptive signaling.
Experimental Protocols
The following protocols describe two widely used models of neuropathic pain suitable for evaluating the efficacy of this compound.
Protocol 1: Spared Nerve Injury (SNI) Model
This model induces long-lasting mechanical hypersensitivity by selectively injuring two of the three terminal branches of the sciatic nerve.
1. Animals and Acclimation:
-
Use adult male C57BL/6J mice or Sprague-Dawley rats (8-10 weeks old).
-
House animals in a controlled environment (12:12 h light:dark cycle, 22±2°C) with ad libitum access to food and water.
-
Allow at least 7 days of acclimation before any procedures.
2. Baseline Behavioral Testing:
-
Handle animals for 3-5 days before testing to acclimate them to the procedure.
-
Measure baseline mechanical sensitivity using a Dynamic Plantar Aesthesiometer (e.g., Ugo Basile) or calibrated von Frey filaments.
-
Place the animal on an elevated mesh floor and allow it to acclimate for 15-20 minutes.
-
Apply the stimulus to the lateral plantar surface of the hind paw (the sural nerve territory) and record the paw withdrawal threshold (in grams) or latency.
-
Obtain at least three readings per animal, with a 5-minute interval between each, and average the results.
3. Surgical Procedure:
-
Administer perioperative and postoperative analgesia (e.g., carprofen, 5 mg/kg, s.c.) 30 minutes prior to surgery.
-
Anesthetize the animal with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).
-
Shave and disinfect the lateral surface of the thigh.
-
Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves with fine forceps.
-
Tightly ligate these two nerves with 5-0 silk suture and perform a transection distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
Take extreme care to leave the sural nerve intact and untouched.
-
Close the muscle layer with 5-0 absorbable suture and the skin with wound clips or sutures.
-
Allow the animal to recover on a heating pad.
4. Post-Surgical Evaluation:
-
Monitor animals daily for the first 3 days for signs of distress or infection.
-
Conduct behavioral testing (as in step 2) on days 3, 5, 7, 14, and 21 post-surgery to confirm the development of mechanical hypersensitivity.
-
Once a stable hypersensitivity is established (typically by day 7), begin drug administration.
5. Drug Administration and Testing:
-
Prepare this compound in an appropriate vehicle (e.g., saline, DMSO/Cremophor/saline).
-
Administer this compound (e.g., intraperitoneally or orally) at the selected doses. Include a vehicle control group and a positive control group (e.g., pregabalin, 30 mg/kg).
-
Measure paw withdrawal thresholds at various time points post-administration (e.g., 30, 60, 120, 240 minutes) to determine the peak effect and duration of action.
Protocol 2: Paclitaxel-Induced Neuropathy (PIN) Model
This model mimics chemotherapy-induced neuropathic pain, a common and debilitating side effect of cancer treatment.
1. Animals and Acclimation:
-
Follow the same procedures as in Protocol 1, Step 1.
2. Baseline Behavioral Testing:
-
Follow the same procedures as in Protocol 1, Step 2, applying the stimulus to the mid-plantar surface of the hind paw.
3. Induction of Neuropathy:
-
Paclitaxel (B517696) (e.g., from Sigma Aldrich) is first dissolved in a 1:1 mixture of Cremophor EL and absolute ethanol. This stock solution is then further diluted in 0.9% NaCl to the final desired concentration.
-
Administer paclitaxel via intraperitoneal (i.p.) injection. A common dosing regimen is four injections of 1 mg/kg on alternating days (e.g., days 0, 2, 4, and 6), resulting in a cumulative dose of 4 mg/kg.
-
A control group should receive vehicle injections following the same schedule.
4. Post-Induction Evaluation:
-
Monitor animals for changes in weight and general health.
-
Measure mechanical sensitivity starting from day 7 after the first injection and continue on alternate days until a stable hypersensitivity is observed (usually by day 14-21).
5. Drug Administration and Testing:
-
Once stable hypersensitivity is confirmed, follow the drug administration and testing procedures outlined in Protocol 1, Step 5.
General Experimental Workflow
The following diagram outlines the logical flow for a typical preclinical study evaluating a novel compound in a neuropathic pain model.
Caption: Workflow for preclinical evaluation of this compound in neuropathic pain models.
Conclusion
The adenosine A1 receptor agonist this compound presents a promising, yet underexplored, candidate for the treatment of neuropathic pain, particularly given its favorable safety profile. The lack of publicly available, detailed preclinical data in this indication highlights a significant research opportunity. The standardized models and protocols provided in these application notes offer a robust framework for researchers to systematically investigate the potential antinociceptive and antihyperalgesic effects of this compound and to elucidate its therapeutic potential in this challenging clinical area.
References
Application Notes and Protocols: SDZ-WAG994 in Cardiac Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications and experimental protocols for SDZ-WAG994, a selective adenosine (B11128) A₁ receptor agonist, in the context of cardiac arrhythmia models. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental methodologies.
Introduction
This compound is a potent and selective agonist for the adenosine A₁ receptor.[1] Activation of this G-protein coupled receptor in cardiac tissue has significant electrophysiological effects, primarily mediated through the activation of acetylcholine-sensitive potassium current (IK(ACh)) and inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. These actions translate to a negative chronotropic (slowing of the heart rate) and dromotropic (slowing of atrioventricular conduction) effect, making it a compound of interest for the study and potential treatment of supraventricular arrhythmias. While initially explored for cardiological indications, much of its development has focused on its anticonvulsant properties due to a favorable cardiovascular side-effect profile compared to other adenosine agonists.[2]
Mechanism of Action in Cardiac Myocytes
This compound exerts its antiarrhythmic effects by modulating key signaling pathways in cardiac myocytes, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies investigating the cardiac effects of this compound.
Table 1: Preclinical Electrophysiological Effects of this compound in Isolated Guinea Pig Heart
| Parameter | Concentration (µM) | Effect | EC₅₀ (µM) | Reference |
| Atrial Rate | Concentration-dependent | Decrease | 0.69 ± 0.04 | [1] |
| AV Nodal Conduction Time | Concentration-dependent | Prolongation | 1.49 ± 0.54 | [1] |
| Stimulus-to-His (S-H) Interval (unpaced) | 0.3 | 8 msec prolongation | - | [1] |
| S-H Interval (paced at 250 msec cycle length) | 0.3 | 26 msec prolongation | 0.40 ± 0.02 | [1] |
| Coronary Perfusion Pressure | Concentration-dependent | Decrease | 1.50 ± 0.80 | [1] |
Table 2: Clinical Effects of this compound in Patients with Left Ventricular Dysfunction
| Parameter | Dose | Mean Change from Baseline | P-value | Reference |
| PR Interval | 1 mg | +12 msec | <0.05 | Effects of A1 Adenosine Receptor Agonism Using N6-Cyclohexyl-2'-O-Methyladenosine in Patients With Left Ventricular Dysfunction |
| 2 mg | +20 msec | <0.01 | Effects of A1 Adenosine Receptor Agonism Using N6-Cyclohexyl-2'-O-Methyladenosine in Patients With Left Ventricular Dysfunction | |
| 5 mg | +32 msec | <0.01 | Effects of A1 Adenosine Receptor Agonism Using N6-Cyclohexyl-2'-O-Methyladenosine in Patients With Left Ventricular Dysfunction | |
| Atrial Natriuretic Peptide | 5 mg | +191 pg/mL | <0.01 | Effects of A1 Adenosine Receptor Agonism Using N6-Cyclohexyl-2'-O-Methyladenosine in Patients With Left Ventricular Dysfunction |
| Norepinephrine | 5 mg | +140 pg/mL | <0.01 | Effects of A1 Adenosine Receptor Agonism Using N6-Cyclohexyl-2'-O-Methyladenosine in Patients With Left Ventricular Dysfunction |
Experimental Protocols
Protocol 1: Evaluation of Electrophysiological Effects in an Isolated Perfused Heart (Langendorff) Model
This protocol is adapted from a study on this compound in isolated guinea pig hearts.[1]
Objective: To assess the direct electrophysiological effects of this compound on the heart, independent of systemic neural and hormonal influences.
Materials:
-
This compound
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), gassed with 95% O₂ and 5% CO₂.
-
Heparin
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Langendorff perfusion system
-
ECG and His-bundle electrogram recording equipment
-
Pacing electrodes
Procedure:
-
Animal Preparation: Anesthetize a guinea pig and administer heparin to prevent coagulation.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Cannulation and Perfusion: Cannulate the aorta and mount the heart on the Langendorff apparatus. Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (e.g., 37°C).
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Baseline Recordings: Record baseline ECG and His-bundle electrograms to determine intrinsic heart rate and atrioventricular conduction time (S-H interval).
-
Drug Administration: Introduce this compound into the perfusate in a cumulative concentration-dependent manner (e.g., 0.01 to 10 µM).
-
Electrophysiological Recordings: At each concentration, record the changes in atrial rate and S-H interval.
-
Frequency Dependence (Optional): To assess frequency-dependent effects, pace the atria at different cycle lengths (e.g., 500, 300, 250 msec) and measure the S-H interval at each pacing rate in the presence of this compound.
-
Data Analysis: Construct concentration-response curves and calculate the EC₅₀ values for the negative chronotropic and dromotropic effects.
Protocol 2: In Vivo Model of Atrial Fibrillation (Adapted from studies on other adenosine A₁ receptor agonists)
Objective: To assess the ability of this compound to prevent the induction or terminate ongoing atrial fibrillation in an in vivo setting.
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Multi-electrode catheters for intracardiac recording and stimulation
-
ECG recording system
-
Programmable electrical stimulator
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rabbit, dog) and maintain anesthesia throughout the procedure. Monitor vital signs continuously.
-
Catheter Placement: Under fluoroscopic guidance, introduce multi-electrode catheters into the right atrium via a peripheral vein (e.g., femoral or jugular vein).
-
Baseline Electrophysiological Study: Perform a baseline electrophysiological study to measure parameters such as sinus cycle length, AV nodal conduction, and atrial refractory periods.
-
AF Induction: Induce AF using programmed electrical stimulation, such as rapid atrial pacing or burst pacing.
-
Drug Administration: Administer this compound intravenously as a bolus or infusion.
-
Post-Drug AF Induction: Attempt to re-induce AF using the same stimulation protocol as in the baseline condition to assess the prophylactic effect of the drug.
-
Termination of AF (if applicable): If AF is sustained, administer this compound to assess its ability to terminate the arrhythmia.
-
Data Analysis: Compare the incidence and duration of induced AF before and after drug administration. Analyze changes in atrial effective refractory period and other electrophysiological parameters.
Conclusion
This compound demonstrates clear electrophysiological effects consistent with adenosine A₁ receptor agonism, primarily characterized by a slowing of the heart rate and atrioventricular conduction. Preclinical data in isolated hearts provide quantitative measures of its potency. While specific data in in vivo cardiac arrhythmia models are limited, its known mechanism of action and the effects observed in clinical studies in patients with heart failure suggest its potential as a tool for investigating supraventricular arrhythmias. The provided protocols offer a starting point for researchers to further explore the antiarrhythmic properties of this compound and other selective adenosine A₁ receptor agonists.
References
Application Notes and Protocols for Studying the Effects of SDZ-WAG994 on Insulin Sensitivity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin (B600854) resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues like adipose, skeletal muscle, and liver to insulin.[1] In vitro cell-based models are invaluable tools for dissecting the molecular mechanisms of insulin resistance and for screening potential therapeutic compounds that can improve insulin sensitivity.[1] Commonly used models include 3T3-L1 adipocytes, C2C12 myotubes, and HepG2 hepatocytes, in which insulin resistance can be induced by exposure to high glucose, chronic insulin, or glucocorticoids like dexamethasone (B1670325).[2][3][4]
SDZ-WAG994 is a potent and selective agonist for the adenosine (B11128) A1 receptor (A1AR). The activation of A1AR has been implicated in the regulation of glucose homeostasis. Studies have shown that A1AR signaling can enhance insulin-stimulated glucose uptake in skeletal muscle and inhibit lipolysis in adipocytes, both of which are processes central to insulin sensitivity.[5][6] This suggests that this compound may have therapeutic potential as an insulin-sensitizing agent.
This document provides a detailed protocol for investigating the effects of this compound on insulin sensitivity in an in vitro model of insulin-resistant 3T3-L1 adipocytes. The proposed workflow includes the induction of insulin resistance with dexamethasone, treatment with this compound, and subsequent assessment of two key markers of insulin sensitivity: glucose uptake and the phosphorylation of Akt (Protein Kinase B), a critical node in the insulin signaling pathway.
Key Signaling Pathway: Insulin-Mediated Glucose Uptake
The binding of insulin to its receptor on target cells initiates a signaling cascade that leads to the translocation of GLUT4 glucose transporters to the plasma membrane, facilitating glucose uptake. A pivotal step in this pathway is the activation of the PI3K/Akt pathway.
Experimental Protocols
This section details the proposed methodology for assessing the effect of this compound on insulin sensitivity in 3T3-L1 adipocytes.
Experimental Workflow Overview
Protocol 1: 3T3-L1 Cell Culture and Differentiation
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Induce Differentiation:
-
Seed cells in appropriate culture plates (e.g., 24-well plates for glucose uptake, 6-well plates for Western blotting) and grow to 100% confluence.
-
Two days post-confluence (Day 0), change the medium to a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.[4]
-
On Day 2, replace the medium with DMEM, 10% FBS, and 1 µg/mL insulin.
-
On Day 4, and every two days thereafter, replace the medium with standard culture medium (DMEM with 10% FBS).
-
Mature, insulin-responsive adipocytes, characterized by the accumulation of lipid droplets, should be visible by Day 8-10.
-
Protocol 2: Induction of Insulin Resistance
-
Use fully differentiated, mature 3T3-L1 adipocytes (Day 8-10 post-differentiation).
-
To induce insulin resistance, treat the adipocytes with 1 µM dexamethasone in the culture medium for 48 hours.[3]
-
A control group of cells should be maintained in parallel without dexamethasone treatment.
Protocol 3: this compound Treatment and Insulin Stimulation
-
Serum Starvation: After the 48-hour dexamethasone treatment, wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free DMEM for 4 hours.
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat the serum-starved cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) in serum-free DMEM for 2 hours. An IC50 of 52.5 nM has been reported for its effects on neuronal activity, which can serve as a starting point for the dose range.[7][8]
-
-
Insulin Stimulation: Following this compound treatment, add insulin to a final concentration of 100 nM to the appropriate wells. Incubate for 20 minutes at 37°C. This step is omitted for basal (non-insulin-stimulated) control groups.
Protocol 4: 2-NBDG Glucose Uptake Assay
This assay uses the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[9][10]
-
After insulin stimulation, wash the cells twice with warm PBS.
-
Add Krebs-Ringer-HEPES (KRH) buffer containing 100 µM 2-NBDG to each well.
-
Incubate for 30 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.[9]
-
Normalize the fluorescence readings to the total protein content in each well.
Protocol 5: Western Blot Analysis for p-Akt (Ser473)
-
Cell Lysis: After insulin stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total Akt.[11]
-
Densitometry: Quantify the band intensities using image analysis software. The level of Akt phosphorylation is expressed as the ratio of p-Akt to total Akt.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on 2-NBDG Glucose Uptake
| Treatment Group | Insulin (100 nM) | This compound (nM) | Relative Fluorescence Units (RFU) / µg protein (Mean ± SD) | Fold Change vs. Dexamethasone + Insulin |
|---|---|---|---|---|
| Control (No Dex) | - | 0 | ||
| + | 0 | |||
| Dexamethasone (1 µM) | - | 0 | ||
| + | 0 | 1.0 | ||
| + | 10 | |||
| + | 50 | |||
| + | 100 |
| | + | 500 | | |
Table 2: Effect of this compound on Akt Phosphorylation (Ser473)
| Treatment Group | Insulin (100 nM) | This compound (nM) | p-Akt / Total Akt Ratio (Densitometry Units, Mean ± SD) | Fold Change vs. Dexamethasone + Insulin |
|---|---|---|---|---|
| Control (No Dex) | - | 0 | ||
| + | 0 | |||
| Dexamethasone (1 µM) | - | 0 | ||
| + | 0 | 1.0 | ||
| + | 10 | |||
| + | 50 | |||
| + | 100 |
| | + | 500 | | |
References
- 1. Adenosine A1 receptor is dispensable for hepatocyte glucose metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine, Adenosine Receptors and Their Role in Glucose Homeostasis and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the A1 adenosine receptor increases insulin-stimulated glucose transport in isolated rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.8. Glucose Uptake Measurement in Adipocytes [bio-protocol.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Stability of SDZ-WAG994 in DMSO at -20°C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the long-term stability of the selective A1 adenosine (B11128) receptor agonist, SDZ-WAG994, when stored in dimethyl sulfoxide (B87167) (DMSO) at -20°C. Ensuring the stability of research compounds is critical for the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent and selective agonist for the A1 adenosine receptor, with Ki values of 23 nM, >10000 nM, and 25000 nM for A1, A2A, and A2B receptors, respectively. It has been investigated for its potential therapeutic effects, including hypotensive and hypoglycemic activities. Due to its frequent use in in-vitro and in-vivo studies, understanding its stability in common laboratory solvents like DMSO is paramount. While specific long-term stability data for this compound in DMSO at -20°C is not extensively published, this document provides a protocol based on established methods for assessing small molecule stability[1][2].
Factors Influencing Stability in DMSO
Several factors can affect the stability of small molecules like this compound when stored in DMSO:
-
Water Content: DMSO is highly hygroscopic. The presence of water can lead to hydrolysis of susceptible compounds[1][2]. Using anhydrous DMSO and proper storage techniques is crucial.
-
Storage Temperature: While -20°C is a common storage temperature for DMSO stock solutions, temperature fluctuations should be minimized. Some studies suggest that for many compounds, storage at 4°C can also be effective[3].
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and potentially lead to compound degradation or precipitation. It is recommended to prepare small aliquots to avoid multiple freeze-thaw cycles of the main stock solution[1].
-
Light Exposure: Photolabile compounds can degrade upon exposure to light. The use of amber or opaque vials is recommended to protect light-sensitive molecules[1].
-
Oxidation: Although less common in DMSO, dissolved oxygen can contribute to the degradation of sensitive compounds.
Quantitative Data Summary
The following table provides a template for summarizing the stability data of this compound. In the absence of specific published data, this table is populated with hypothetical data representing a stable compound for illustrative purposes. Researchers should replace this with their experimentally determined values.
| Time Point | Storage Condition | Concentration (mM) | % Remaining | Purity (%) by HPLC | Observations |
| 0 | -20°C | 10.0 | 100.0 | >99 | Clear, colorless solution |
| 1 Month | -20°C | 9.9 | 99.0 | >99 | No change |
| 3 Months | -20°C | 9.8 | 98.0 | >99 | No change |
| 6 Months | -20°C | 9.8 | 98.0 | >99 | No change |
| 12 Months | -20°C | 9.7 | 97.0 | >98 | No change |
| 24 Months | -20°C | 9.6 | 96.0 | >98 | No change |
Experimental Protocols
This section details the methodology for conducting a long-term stability study of this compound in DMSO.
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare standardized stock solutions of this compound in anhydrous DMSO for long-term stability assessment.
Materials:
-
This compound (purity ≥99%)
-
Anhydrous DMSO (≤0.025% water)
-
Amber glass or polypropylene (B1209903) vials with tight-fitting caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the required amount of this compound. The molecular weight of this compound is 363.41 g/mol .
-
Dissolve the weighed this compound in a precise volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM)[4]. Sonication may be used to aid dissolution[4].
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
Tightly cap the vials and label them clearly with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Long-Term Stability Assessment using HPLC
Objective: To determine the percentage of this compound remaining and assess its purity after storage at -20°C over an extended period.
Materials:
-
Aliquots of this compound in DMSO from Protocol 1
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months, and 24 months).
-
Sample Preparation (at each time point):
-
Retrieve one aliquot of this compound from -20°C storage.
-
Allow the vial to thaw and equilibrate to room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) using the initial mobile phase composition.
-
-
HPLC Analysis:
-
Set up the HPLC method. A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid) is a common starting point for small molecule analysis[2].
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Monitor the elution profile at a suitable UV wavelength (determined by a UV scan of this compound).
-
-
Data Analysis:
-
For the T=0 sample, determine the peak area of the main this compound peak. This will serve as the 100% reference.
-
At each subsequent time point, determine the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Assess the purity by calculating the area of the main peak as a percentage of the total peak area in the chromatogram. Note the appearance of any new peaks, which could indicate degradation products.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Patch Clamp Electrophysiology using SDZ-WAG994
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ-WAG994 is a potent and selective agonist for the Adenosine (B11128) A1 receptor (A1R).[1] A1Rs are G-protein coupled receptors that play a crucial role in regulating neuronal excitability.[2][3][4] Activation of A1Rs primarily leads to neuronal inhibition through two main mechanisms: the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[2][4] These application notes provide detailed protocols for utilizing this compound in patch clamp electrophysiology studies to investigate its effects on neuronal function.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Species/Cell Type | Reference |
| Ki (A1 Receptor) | 23 nM | Not Specified | [1] |
| Ki (A2A Receptor) | > 10,000 nM | Not Specified | [1] |
| Ki (A2B Receptor) | > 25,000 nM | Not Specified | [1] |
| IC50 (Inhibition of high-K+-induced epileptiform activity) | 52.5 nM | Rat Hippocampal Slices | [5] |
Signaling Pathway
Activation of the Adenosine A1 receptor by this compound initiates a signaling cascade that results in the inhibition of neuronal activity. The diagram below illustrates this pathway.
Experimental Protocols
Preparation of Solutions
a) Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 25 |
| MgCl2 | 1 |
| CaCl2 | 2 |
| Glucose | 25 |
Instructions: Prepare a 10x stock solution without NaHCO3 and glucose and store at 4°C. On the day of the experiment, dilute the stock to 1x, add fresh NaHCO3 and glucose, and adjust the pH to 7.4 by bubbling with 95% O2 / 5% CO2. The osmolarity should be adjusted to ~310 mOsm.
b) Intracellular Solution (for recording from pyramidal neurons)
| Component | Concentration (mM) |
| K-Gluconate | 130 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.5 |
| Mg-ATP | 4 |
| Na-GTP | 0.4 |
| Phosphocreatine | 10 |
Instructions: Prepare on the day of the experiment. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm. Filter the solution through a 0.22 µm syringe filter before use. Keep on ice.
c) this compound Stock Solution
Instructions: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 100 nM). The final DMSO concentration in the recording solution should be less than 0.1%.
Whole-Cell Patch Clamp Recording from Hippocampal Pyramidal Neurons in Brain Slices
This protocol is adapted for recording from pyramidal neurons in acute hippocampal slices.
a) Slice Preparation
-
Anesthetize and decapitate a young adult rodent (e.g., P14-P21 rat or mouse) according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (aCSF with sucrose (B13894) substituted for NaCl).
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover. Subsequently, maintain slices at room temperature.
b) Recording Procedure
-
Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize pyramidal neurons in the CA1 or CA3 region using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to obtain the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting recordings.
Experimental Workflow and Data Acquisition
The following diagram illustrates the experimental workflow for assessing the effects of this compound.
a) Voltage-Clamp Protocol to Measure GIRK Currents
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply a series of hyperpolarizing and depolarizing voltage steps (e.g., from -120 mV to +20 mV in 10 mV increments for 500 ms) to establish a baseline current-voltage (I-V) relationship.
-
Bath apply this compound (e.g., 100 nM) and repeat the voltage-step protocol.
-
The activation of GIRK channels will result in an outward current at potentials positive to the potassium reversal potential and an increased inward current at potentials negative to it.
-
The this compound-induced current can be isolated by digital subtraction of the baseline currents from the currents recorded in the presence of the drug.
b) Current-Clamp Protocol to Measure Effects on Neuronal Excitability
-
Record the resting membrane potential (RMP) of the neuron.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments for 500 ms) to elicit action potentials and determine the baseline firing frequency.
-
Bath apply this compound (e.g., 100 nM).
-
Record the change in RMP. Activation of A1Rs is expected to cause a hyperpolarization.
-
Repeat the current-step protocol to assess changes in neuronal excitability and firing frequency. A decrease in the number of evoked action potentials is expected.
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the experiments described above.
Table 1: Voltage-Clamp Data
| Parameter | Baseline | This compound | Washout |
| Holding Current (pA) at -60 mV | |||
| Peak Outward Current (pA) at 0 mV | |||
| Peak Inward Current (pA) at -100 mV |
Table 2: Current-Clamp Data
| Parameter | Baseline | This compound | Washout |
| Resting Membrane Potential (mV) | |||
| Input Resistance (MΩ) | |||
| Action Potential Threshold (mV) | |||
| Number of Action Potentials (at +100 pA current injection) |
Conclusion
These application notes provide a comprehensive framework for utilizing this compound in patch clamp electrophysiology experiments. The detailed protocols and data presentation templates will aid researchers in systematically investigating the effects of this potent Adenosine A1 receptor agonist on neuronal function, contributing to a better understanding of its therapeutic potential in various neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SDZ-WAG994 In Vivo Cardiovascular Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective adenosine (B11128) A₁ receptor agonist, SDZ-WAG994. The focus is on anticipating and managing potential cardiovascular side effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the adenosine A₁ receptor (A₁R). Its mechanism of action involves binding to and activating A₁ receptors, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, inhibition of voltage-gated calcium channels, and activation of G-protein inwardly rectifying K⁺ (GIRK) channels.[1] This ultimately reduces neuronal excitability and neurotransmitter release.[1]
Q2: What are the expected cardiovascular side effects of this compound in in vivo models?
A2: As an adenosine A₁ receptor agonist, this compound can cause a sustained decrease in blood pressure and heart rate. However, it has been reported to have diminished cardiovascular side effects compared to older, less selective A₁R agonists and has been safely administered in human clinical trials.[1][2][3] Researchers should still anticipate and monitor for potential hypotension and bradycardia in their animal models.
Q3: Is this compound considered cardiotoxic?
A3: Based on available literature, this compound is not typically associated with direct cardiotoxicity, such as the induction of cardiomyopathy or significant cardiomyocyte damage seen with some chemotherapeutic agents.[4][5] The primary cardiovascular effects are functional (hemodynamic) rather than overtly toxic. However, any new compound should be carefully evaluated for potential cardiac liabilities in preclinical studies.[6]
Q4: What animal models are suitable for assessing the cardiovascular effects of this compound?
A4: Rodent models, particularly rats and mice, are commonly used for assessing cardiovascular parameters of new chemical entities. Spontaneously hypertensive rats have been specifically used to demonstrate the hypotensive effects of this compound. For broader cardiotoxicity screening, zebrafish are also a valuable high-throughput model due to the high degree of similarity with human cardiovascular function.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant drop in blood pressure (>20% from baseline) after this compound administration. | Expected pharmacological effect due to A₁R agonism leading to vasodilation. | - Review the dose being administered. Consider a dose-response study to find the optimal therapeutic window with acceptable hemodynamic changes.- Ensure continuous and accurate blood pressure monitoring (e.g., via telemetry or tail-cuff method).- For acute, severe hypotension, consider fluid resuscitation as a supportive measure. |
| Pronounced bradycardia (significant slowing of heart rate) post-dosing. | A₁R activation in the sinoatrial node slows the heart rate, a known class effect. | - Titrate the dose of this compound to achieve the desired central effect with minimal impact on heart rate.- Monitor heart rate continuously via ECG or pulse oximetry.- If the therapeutic goal is central nervous system-related, co-administration of a peripherally restricted A₁R antagonist could be explored, though this may counteract some systemic effects. |
| High variability in cardiovascular responses between animals. | Differences in animal strain, age, sex, or underlying health status. | - Ensure the use of a homogenous animal population.- Increase the sample size (n) to improve statistical power.- Report data segregated by any variables (e.g., sex) if significant differences are observed. |
| Difficulty distinguishing between desired therapeutic effect and adverse cardiovascular event. | Overlapping dose-response curves for efficacy and side effects. | - Conduct a thorough dose-ranging study to establish clear therapeutic and adverse effect thresholds.- Utilize telemetry for continuous monitoring of cardiovascular parameters alongside efficacy readouts (e.g., seizure monitoring, pain assessment) to correlate effects over time.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments to monitor cardiovascular function in vivo.
Protocol 1: Non-Invasive Blood Pressure and Heart Rate Monitoring in Rodents
-
Objective: To assess the effects of this compound on hemodynamics using the tail-cuff method.
-
Materials:
-
Rodent restrainer
-
Tail-cuff blood pressure system with a warming platform
-
This compound solution and vehicle control
-
-
Procedure:
-
Acclimatize the animals to the restrainer and tail-cuff procedure for several days prior to the experiment to minimize stress-induced hypertension.
-
On the day of the experiment, place the animal in the restrainer on the warming platform (37°C) for 10-15 minutes.
-
Obtain at least three stable baseline blood pressure and heart rate readings.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Measure blood pressure and heart rate at predefined time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes).
-
Average the readings at each time point and compare the treatment group to the vehicle control group.
-
Protocol 2: Telemetric Monitoring of ECG, Blood Pressure, and Heart Rate
-
Objective: To continuously and accurately measure cardiovascular parameters in conscious, freely moving animals.
-
Materials:
-
Implantable telemetry transmitters
-
Surgical tools for implantation
-
Data acquisition and analysis software
-
-
Procedure:
-
Surgically implant telemetry transmitters according to the manufacturer's protocol. The blood pressure catheter is typically placed in the carotid or femoral artery, and ECG leads are placed subcutaneously.
-
Allow for a post-surgical recovery period of at least 7-10 days.
-
Record at least 24 hours of baseline cardiovascular data to establish a diurnal rhythm.
-
Administer this compound or vehicle.
-
Record data continuously for the desired duration of the study.
-
Analyze the data for changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval).
-
Protocol 3: Cardiotoxicity Assessment via Serum Biomarkers
-
Objective: To screen for potential cardiac injury following high-dose or chronic administration of this compound.
-
Materials:
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
ELISA kits for cardiac troponin I (cTnI) or troponin T (cTnT)
-
-
Procedure:
-
Collect baseline blood samples from the animals.
-
Administer this compound or vehicle.
-
Collect blood samples at relevant time points after dosing (e.g., 4, 24, and 48 hours).
-
Process the blood to separate serum or plasma.
-
Measure troponin levels using a validated ELISA kit according to the manufacturer's instructions.[8]
-
Compare post-dose troponin levels to baseline and vehicle controls. An elevation in cardiac troponins can indicate myocardial injury.[8]
-
Visualizations
Caption: Mechanism of action of this compound via the Adenosine A₁ Receptor.
Caption: General workflow for in vivo cardiovascular assessment of this compound.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mbexc.de [mbexc.de]
- 7. Cardio-Oncology Preclinical Models: A Comprehensive Review | Anticancer Research [ar.iiarjournals.org]
- 8. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting SDZ-WAG994 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with SDZ-WAG994 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the A1 adenosine (B11128) receptor.[1][2] Its chemical name is N-Cyclohexyl-2'-O-methyladenosine.[2] As an A1 adenosine receptor agonist, it has been shown to cause a sustained fall in blood pressure and heart rate in spontaneously hypertensive rats and inhibit adenosine deaminase-stimulated lipolysis in rat adipocytes.[2]
Q2: What are the known solubility characteristics of this compound?
This compound is sparingly soluble in aqueous buffers.[3] However, it is soluble in organic solvents such as DMSO and in an aqueous solution of 1.1eq. NaOH.[1][2]
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is causing this?
This is a common issue with compounds that have low aqueous solubility.[4] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound may precipitate out of the solution because it is not readily soluble in the aqueous environment.[5]
Q4: What is the recommended storage procedure for this compound solutions?
Powdered this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in a solvent should be stored at -80°C for up to 1 year.[1] It is recommended to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
Issue: Precipitate formation upon dilution in aqueous buffer
This guide provides a stepwise approach to troubleshoot and resolve solubility issues with this compound.
Step 1: Review Current Dissolution Protocol
Before making changes, carefully review your current protocol. Key parameters to check include the solvent used for the initial stock, the concentration of the stock, and the final concentration in the aqueous buffer.
Step 2: Optimize the Stock Solution
Ensure you are preparing the stock solution correctly. The recommended solvents are DMSO or 1.1eq. NaOH.[1][2]
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration (Molecular Weight: 363.41 g/mol ).
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Vortex the solution for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[5]
-
Step 3: Optimize the Dilution Procedure
The way you dilute the stock solution into your aqueous buffer is critical.
-
Recommended Dilution Protocol:
-
Prepare your final aqueous buffer (e.g., cell culture medium, PBS).
-
If applicable, pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C).[5]
-
Add a small volume of the DMSO stock solution directly to the aqueous buffer while vortexing or stirring vigorously. Crucially, add the DMSO stock to the buffer, not the other way around. [5]
-
Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1%) and consistent across all experimental conditions to avoid solvent effects.[5]
-
Step 4: Consider Alternative Solubilization Strategies
If precipitation persists, consider the following approaches:
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[5] Since this compound is soluble in 1.1eq. NaOH, it suggests that a higher pH may improve its aqueous solubility.[1][2] You may need to test a range of pH values for your buffer to find the optimal condition, ensuring the pH is compatible with your experimental system.
-
Use of Co-solvents: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent to the final aqueous solution can improve solubility.[6] Examples include polyethylene (B3416737) glycol (PEG) or ethanol. The compatibility and concentration of any co-solvent must be carefully validated for your specific assay.
-
Sonication: After dilution, sonicating the final aqueous solution in a water bath sonicator for a short period can help to break up small precipitate particles and improve dissolution.[5]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| 1.1eq. NaOH | 36.34 | 100 | [1][2] |
| DMSO | 36.34 | 100 | [1][2] |
| Aqueous Buffer (e.g., PBS pH 7.4) | Sparingly soluble | <10 µM (typical for poor solubility) | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 363.41 g/mol )
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Vortexer
-
Water bath sonicator (optional)
-
-
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 1 mg) into a clean vial.
-
Calculate the required volume of DMSO. For 1 mg of this compound to make a 10 mM solution:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 363.41 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 275.17 µL
-
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved.
-
If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C to aid dissolution.[5]
-
Store the stock solution at -80°C in small aliquots.[1]
-
Visualizations
Caption: Signaling pathway of this compound via the A1 adenosine receptor.
References
Optimizing SDZ-WAG994 dose to avoid bradycardia and hypotension
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dose of SDZ-WAG994 to minimize the risk of bradycardia and hypotension during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the adenosine (B11128) A1 receptor.[1] Its mechanism of action involves the activation of A1 receptors, which are G-protein coupled receptors. This activation can lead to various physiological effects, including a reduction in heart rate and blood pressure.[1]
Q2: What are the known cardiovascular side effects of this compound?
A2: The primary dose-limiting side effects of this compound are bradycardia (a slower than normal heart rate) and hypotension (low blood pressure).[2] While it is reported to have diminished cardiovascular side effects compared to older adenosine A1 receptor agonists, these effects can still occur, particularly at higher doses.[3][4][5]
Q3: Is there a difference in the cardiovascular response to this compound between species?
A3: Yes, preclinical studies suggest species-specific differences in the cardiovascular response. In conscious normotensive dogs, oral administration of this compound led to a sustained fall in blood pressure accompanied by tachycardia (an increased heart rate).[2] Conversely, in spontaneously hypertensive rats, it caused a sustained fall in both blood pressure and heart rate.[1]
Q4: What is the recommended starting dose for preclinical in vivo experiments?
A4: The optimal starting dose will depend on the specific research question, animal model, and route of administration. However, based on available literature, here are some points of reference:
-
Mice (intraperitoneal): In a study on status epilepticus, doses of 0.3 mg/kg and 1 mg/kg were used.[3][5]
-
Dogs (oral): Doses of 1 and 3 mg/kg have been reported to induce significant cardiovascular effects.[2]
It is crucial to start with a low dose and perform a dose-escalation study to determine the therapeutic window for your specific model and experimental endpoint, while carefully monitoring cardiovascular parameters.
Q5: How can I monitor for bradycardia and hypotension in my animal model?
A5: Continuous monitoring of cardiovascular parameters is essential. The use of implantable telemetry devices is the gold standard for conscious, freely moving animals, as it allows for the continuous measurement of blood pressure, heart rate, and ECG without the confounding effects of anesthesia or restraint. For acute studies in anesthetized animals, direct arterial catheterization for blood pressure measurement and ECG for heart rate monitoring are standard methods.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant drop in heart rate (Bradycardia) and/or blood pressure (Hypotension) at the initial dose. | The initial dose is too high for the specific animal model, strain, or individual animal. | 1. Immediately discontinue or reduce the dose of this compound.2. In severe cases, consider the administration of a non-selective adenosine receptor antagonist like caffeine (B1668208) or theophylline, or a specific A1 antagonist if available. For bradycardia, atropine (B194438) can be considered to counteract vagal tone.[6][7]3. For subsequent experiments, start with a significantly lower dose (e.g., 10-fold lower) and perform a careful dose-escalation study. |
| High inter-individual variability in cardiovascular response. | Differences in metabolism, receptor density, or underlying health status of the animals. | 1. Ensure a homogenous population of animals (age, weight, sex).2. Increase the sample size (n) per group to improve statistical power.3. Analyze individual animal data to identify potential outliers. |
| Tachycardia observed in dogs, contrary to expected bradycardia. | This appears to be a species-specific response in normotensive dogs, potentially due to a baroreflex-mediated increase in heart rate in response to hypotension.[2] | 1. This may be an expected physiological response in this species.2. Focus on the hypotensive effect as the primary cardiovascular endpoint in this model.3. If bradycardia is the desired endpoint, consider using a different species (e.g., rat) or an anesthetized dog model where autonomic reflexes may be blunted. |
| No significant cardiovascular effects observed at the initial dose. | The initial dose is too low to elicit a cardiovascular response. | 1. Gradually increase the dose in subsequent experiments, following a predefined dose-escalation protocol.2. Ensure the drug formulation and administration are correct and that the compound is stable in the vehicle used. |
Data Summary
Table 1: Preclinical In Vivo Cardiovascular Effects of this compound
| Species | Model | Route of Administration | Dose | Effect on Blood Pressure | Effect on Heart Rate | Reference |
| Rat | Spontaneously Hypertensive | Not Specified | Not Specified | Sustained Decrease | Sustained Decrease | [1] |
| Dog | Conscious, Normotensive | Oral (p.o.) | 1 mg/kg | Sustained Decrease | Tachycardia | [2] |
| Dog | Conscious, Normotensive | Oral (p.o.) | 3 mg/kg | Sustained Decrease | Tachycardia | [2] |
| Mouse | Kainic acid-induced status epilepticus | Intraperitoneal (i.p.) | 0.3 mg/kg | Not Reported | Not Reported | [3][5] |
| Mouse | Kainic acid-induced status epilepticus | Intraperitoneal (i.p.) | 1 mg/kg | Not Reported | Not Reported | [3][5] |
Table 2: Clinical Study Information for this compound
| Study Population | Dose | Cardiovascular Observations | Reference |
| Patients with permanent atrial fibrillation | 2 mg (oral) | Minimal adverse effects reported. Specific data on the incidence of bradycardia and hypotension not detailed in the abstract. | [2] |
| Patients with heart failure | Not Specified | Investigated neurohormonal and hemodynamic effects. "Minimal adverse effects" reported in related literature. | [3][8] |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Safety Assessment in Conscious Rats using Telemetry
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive rats (e.g., Sprague-Dawley, Wistar).
-
Surgical Implantation: Surgically implant telemetry transmitters (e.g., DSI PhysioTel™) capable of measuring blood pressure, heart rate, and ECG. The catheter of the transmitter is inserted into the abdominal aorta. Allow for a recovery period of at least one week post-surgery.
-
Acclimatization: Acclimate the animals to the experimental conditions (e.g., housing, handling) to minimize stress-induced cardiovascular changes.
-
Baseline Recording: Record baseline cardiovascular parameters continuously for at least 24 hours prior to drug administration to establish a stable baseline and assess circadian rhythms.
-
Drug Preparation and Administration: Prepare this compound in a suitable vehicle. Administer the drug via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 0.1 mg/kg) and escalate the dose in subsequent groups or in the same animals after a suitable washout period. A suggested dose range for exploration could be 0.1, 0.3, 1, and 3 mg/kg.
-
Data Acquisition and Analysis: Continuously record blood pressure (systolic, diastolic, mean), heart rate, and ECG throughout the study period. Analyze the data by comparing the post-dose values to the baseline values for each animal and to the vehicle control group. Pay close attention to the time to onset, magnitude, and duration of any cardiovascular changes.
Protocol 2: In Vitro Assessment of Chronotropic Effects on Isolated Cardiomyocytes
-
Cell Model: Use primary isolated ventricular cardiomyocytes from rats or mice, or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Measurement of Beating Rate: Culture the cardiomyocytes on a microelectrode array (MEA) system or use video-based motion detection to measure the spontaneous beating rate.
-
Baseline Recording: Establish a stable baseline beating rate before the addition of any compound.
-
Compound Application: Prepare a concentration range of this compound (e.g., 1 nM to 10 µM). Add the compound to the culture medium.
-
Data Acquisition and Analysis: Record the beating rate continuously. Analyze the concentration-response relationship to determine the EC50 for any negative chronotropic effects.
Visualizations
Caption: Signaling pathway of this compound leading to bradycardia.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recognizing Patient Trends: When to Watch and When to Intervene - WSAVA 2015 Congress - VIN [vin.com]
- 7. Effects of preemptive atropine administration on incidence of medetomidine-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UF Digital Collections [ufdc.ufl.edu]
Potential off-target effects of SDZ-WAG994 in primary cell cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SDZ-WAG994 in primary cell cultures. The information is intended to help researchers anticipate and troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective agonist for the adenosine (B11128) A1 receptor (A1AR), a G protein-coupled receptor (GPCR).[1][2] Its on-target effect involves the activation of the A1AR, which is known to be involved in various physiological processes, including the regulation of cardiovascular function, neuronal activity, and lipolysis.[1][3]
Q2: What are the known on-target effects of this compound in cellular assays?
A2: In vitro, this compound has been shown to inhibit epileptiform activity in rat hippocampal slices.[3][4] In vivo studies have demonstrated that it can cause a sustained fall in blood pressure and heart rate and inhibit adenosine deaminase-stimulated lipolysis in rat adipocytes.[1]
Q3: What does the selectivity profile of this compound look like?
A3: this compound exhibits high selectivity for the human adenosine A1 receptor over other adenosine receptor subtypes. The binding affinities (Ki) are provided in the data table below.
Q4: Are there any documented off-target effects of this compound in primary cell cultures?
A4: To date, there is a lack of publicly available studies that have specifically documented off-target effects of this compound in primary cell cultures. However, as with any small molecule, the potential for off-target interactions exists, especially at higher concentrations. This guide provides strategies to investigate potential off-target activities.
Q5: What are some general troubleshooting tips for working with primary cell cultures?
A5: Primary cells can be sensitive to culture conditions. Common issues include poor attachment, low viability, and slow growth. Ensure you are using the recommended media, supplements, and matrix coatings for your specific cell type. Pay close attention to seeding density, thawing procedures, and the concentration of solvents like DMSO.
Troubleshooting Guide: Unexpected Experimental Results
Problem 1: I am observing a cellular response that is inconsistent with A1 adenosine receptor activation in my primary cell culture.
-
Possible Cause 1: Off-target activation of other adenosine receptor subtypes. Although this compound is highly selective for A1AR, at high concentrations it might interact with other adenosine receptors (A2A, A2B, or A3) present in your primary cells, leading to unexpected signaling events.
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression of all four adenosine receptor subtypes in your primary cell culture using qPCR or western blotting.
-
Use Subtype-Selective Antagonists: Co-treat your cells with this compound and specific antagonists for A2A, A2B, and A3 receptors. If the unexpected effect is blocked by one of these antagonists, it suggests an off-target interaction with that receptor subtype.
-
Dose-Response Curve: Perform a detailed dose-response curve for this compound. Off-target effects are more likely to occur at concentrations significantly higher than the Ki for the A1 receptor.
-
-
Possible Cause 2: Interaction with unrelated GPCRs or other proteins. this compound, being an adenosine analog, might interact with other purinergic receptors or even non-receptor proteins at high concentrations.
Troubleshooting Steps:
-
Counter-Screening: If available, test this compound in a broad panel of GPCRs and kinases to identify potential off-target interactions. Several commercial services offer such screening.
-
Use a Structurally Unrelated A1 Agonist: Compare the cellular response of this compound with that of a structurally different, but equally potent and selective, A1AR agonist. If the unexpected effect is unique to this compound, it is more likely to be an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to identify direct binding of this compound to proteins within the cell. A shift in the thermal stability of a protein in the presence of the compound suggests a direct interaction.
-
Problem 2: I am observing unexpected changes in cell viability or morphology.
-
Possible Cause: Compound cytotoxicity or solvent effects. High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to sensitive primary cells.
Troubleshooting Steps:
-
Solvent Control: Ensure you have a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) with a range of this compound concentrations to determine its toxic threshold in your specific primary cell type.
-
Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target response.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Ki (nM) | Species |
| Adenosine A1 Receptor | 23 | Human |
| Adenosine A2A Receptor | >10,000 | Human |
| Adenosine A2B Receptor | >25,000 | Human |
Data compiled from publicly available sources.[1][2]
Table 2: In Vitro Activity of this compound
| Assay | Cell/Tissue Type | IC50 (nM) | Species |
| Inhibition of epileptiform activity | Hippocampal slices | 52.5 | Rat |
Data from a study by Klaft et al. (2020).[3][4]
Experimental Protocols
Protocol 1: Assessing Off-Target Adenosine Receptor Activation
Objective: To determine if unexpected cellular responses are due to the activation of A2A, A2B, or A3 adenosine receptors.
Materials:
-
Primary cell culture of interest
-
This compound
-
Selective A2A receptor antagonist (e.g., SCH-58261)
-
Selective A2B receptor antagonist (e.g., PSB 603)
-
Selective A3 receptor antagonist (e.g., MRS 1220)
-
Appropriate assay for the observed cellular response (e.g., cAMP measurement kit, calcium flux assay kit, qPCR for target gene expression)
Methodology:
-
Seed primary cells in appropriate culture plates and allow them to adhere and stabilize.
-
Pre-incubate cells with the selective antagonists for 30-60 minutes at optimized concentrations. Include a vehicle control (no antagonist).
-
Add this compound at a concentration that produces the unexpected effect to the antagonist-pre-incubated wells and to wells without antagonist. Include a vehicle control for this compound.
-
Incubate for the desired time to elicit the cellular response.
-
Measure the cellular response using the appropriate assay.
-
Data Analysis: Compare the response to this compound in the presence and absence of each antagonist. A significant reduction in the response in the presence of a specific antagonist suggests an off-target interaction with that receptor subtype.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To identify direct protein targets of this compound in an unbiased manner within intact cells.
Materials:
-
Primary cell culture of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Heating block or PCR machine with a thermal gradient
-
Centrifuge
-
SDS-PAGE and Western blot equipment
-
Antibodies against potential off-target candidates (if known) or equipment for mass spectrometry-based proteomics.
Methodology:
-
Treat primary cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing a protease inhibitor cocktail.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Collect the supernatant and analyze the protein content by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: A protein that directly binds to this compound will be stabilized and thus remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. This will be visible as a shift in the melting curve of the protein.
Visualizations
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
Technical Support Center: Monitoring for Adverse Effects of SDZ-WAG994 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SDZ-WAG994 in animal studies. The information is designed to assist in the proactive monitoring and management of potential adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary target-related adverse effects of adenosine (B11128) A1 receptor agonists like this compound?
A1: As a selective adenosine A1 receptor agonist, this compound is anticipated to have effects primarily on the cardiovascular and central nervous systems. Activation of A1 receptors can lead to a decrease in heart rate (bradycardia) and a fall in blood pressure (hypotension).[1] In the central nervous system, sedation or reduced locomotor activity may be observed. While this compound is reported to have diminished cardiovascular side effects compared to older A1 receptor agonists, careful monitoring is still crucial.[2][3][4]
Q2: What off-target adverse effects have been observed with other adenosine A1 receptor agonists in animal studies?
A2: Preclinical toxicology studies of other adenosine A1 receptor agonists have revealed a range of potential off-target effects. These include:
-
Gastrointestinal: Emesis and gastric erosion/ulceration.
-
Pancreatic: Pancreatitis and pancreatic acinar necrosis.
-
Renal: Renal tubular degeneration and dilatation.
-
Cardiovascular: Coronary arteritis and associated myocardial lesions, particularly in canines.
-
General: Reduced activity, ptosis (drooping eyelids), and hypothermia.
It is important to monitor for these potential toxicities in studies with this compound, even if they are not anticipated based on its selectivity profile.
Q3: How can I establish a baseline for monitoring adverse effects in my animal cohort?
A3: Establishing a robust baseline is critical for accurately identifying treatment-related adverse effects. Before administering this compound, a thorough baseline assessment should be conducted on all animals. This should include:
-
Clinical Observations: Detailed daily observations of behavior, posture, and general appearance.
-
Physiological Measurements: Baseline heart rate, blood pressure, and body temperature.
-
Clinical Pathology: Collection of blood and urine samples for baseline hematology, clinical chemistry, and urinalysis.
-
Body Weight: Regular measurement of body weight.
These baseline data will serve as a control for each animal, allowing for more sensitive detection of any changes following drug administration.
Troubleshooting Guides
Cardiovascular Adverse Effects
Issue: Significant decrease in heart rate and/or blood pressure observed after this compound administration.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the measurement to ensure the reading is accurate.
-
Dose-Response Assessment: Determine if the effect is dose-dependent. If a lower dose is effective for the primary endpoint, consider dose reduction.
-
Continuous Monitoring: For in-depth studies, consider using telemetry to continuously monitor cardiovascular parameters.
-
Histopathological Examination: At the end of the study, ensure a thorough histopathological examination of the heart and coronary arteries is conducted to look for any signs of cardiotoxicity, such as arteritis or myocardial lesions.[5]
Central Nervous System (CNS) Adverse Effects
Issue: Animals appear sedated, have reduced mobility, or exhibit other behavioral changes.
Troubleshooting Steps:
-
Standardized Behavioral Assessment: Implement a standardized behavioral assessment protocol, such as a Functional Observational Battery (FOB) or a modified Irwin test, to systematically evaluate CNS function.[6][7] This allows for the quantification of behavioral changes.
-
Home Cage Monitoring: Utilize automated home cage monitoring systems to assess changes in spontaneous activity over a 24-hour period, which can be more sensitive than periodic observations.[8][9]
-
Dose-Response Relationship: Evaluate if the sedative effects are dose-related and if a therapeutic window exists where the desired efficacy is achieved without significant sedation.
Gastrointestinal and Pancreatic Adverse Effects
Issue: Observation of emesis, changes in feces, or signs of abdominal distress.
Troubleshooting Steps:
-
Clinical Monitoring: Increase the frequency of clinical observations to document the incidence and severity of emesis and changes in fecal consistency.
-
Clinical Pathology: At scheduled time points, collect blood samples to analyze for markers of pancreatic injury, such as amylase and lipase.
-
Macroscopic and Microscopic Examination: At necropsy, perform a thorough macroscopic examination of the stomach and pancreas.[10][11] Collect these tissues for histopathological analysis to identify signs of gastric erosion, ulceration, or pancreatitis.
Renal and Hepatic Adverse Effects
Issue: Concerns about potential kidney or liver toxicity.
Troubleshooting Steps:
-
Urinalysis: Collect urine at baseline and throughout the study to monitor for changes in proteinuria, glucosuria, and the presence of casts, which can be early indicators of kidney injury.
-
Serum Biochemistry: Analyze serum for markers of renal function (BUN, creatinine) and liver injury (ALT, AST, ALP, bilirubin).[12][13]
-
Histopathology: Conduct a detailed histopathological examination of the kidneys and liver at the end of the study to look for evidence of tubular degeneration, necrosis, or other pathological changes.[14]
Quantitative Data Summary
No specific quantitative data on the incidence of adverse effects for this compound in animal studies is publicly available. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Hypothetical Incidence of Clinical Observations in a 14-Day Rodent Study
| Clinical Observation | Vehicle Control (n=10) | This compound (Low Dose) (n=10) | This compound (Mid Dose) (n=10) | This compound (High Dose) (n=10) |
| Reduced Activity | 0% | 10% | 40% | 80% |
| Ptosis | 0% | 0% | 20% | 50% |
| Hypothermia | 0% | 5% | 30% | 60% |
Table 2: Hypothetical Clinical Pathology Findings in a 28-Day Canine Study (Mean ± SD)
| Parameter | Vehicle Control (n=4) | This compound (Low Dose) (n=4) | This compound (High Dose) (n=4) |
| Heart Rate (bpm) | 100 ± 10 | 85 ± 8 | 70 ± 12 |
| Blood Pressure (mmHg) | 120/80 ± 10/5 | 110/70 ± 8/4 | 95/60 ± 12/6 |
| Serum Amylase (U/L) | 500 ± 50 | 550 ± 60 | 800 ± 150 |
| Serum Creatinine (mg/dL) | 0.8 ± 0.1 | 0.9 ± 0.2 | 1.2 ± 0.3 |
| ALT (U/L) | 30 ± 5 | 35 ± 7 | 40 ± 10 |
Experimental Protocols
Protocol 1: Cardiovascular Monitoring in Rodents
-
Acclimation: Acclimate animals to the restraint device and tail-cuff for blood pressure measurement for at least 3 days prior to the study.
-
Baseline Measurement: Record baseline heart rate and blood pressure for 3 consecutive days before the first dose.
-
Post-Dose Measurement: On study days, measure heart rate and blood pressure at pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 8, and 24 hours).
-
Telemetry (Optional): For continuous monitoring, surgically implant telemetry transmitters. Allow for a post-surgical recovery period of at least one week before starting the experiment.
Protocol 2: Functional Observational Battery (FOB) in Rats
-
Environment: Conduct the assessment in a quiet, dedicated area with standardized lighting.
-
Home Cage Observations: Observe the animals in their home cage for posture, activity level, and any unusual behaviors.
-
Open Field Assessment: Transfer the animal to a standard open field arena and record observations for a set period (e.g., 5 minutes). Observe for gait, arousal, and stereotypies.
-
Sensory and Motor Reflexes: Assess a battery of reflexes including pinna, corneal, righting, and startle responses.
-
Physiological Measurements: Record body temperature, and assess for signs of autonomic changes (e.g., salivation, lacrimation).
-
Scoring: Use a standardized scoring sheet to record all observations.
Protocol 3: Histopathological Assessment of Target Organs
-
Tissue Collection: At the scheduled necropsy, collect the heart, aorta, stomach, pancreas, kidneys, and liver.
-
Fixation: Fix tissues in 10% neutral buffered formalin.
-
Trimming and Processing: After fixation, trim the tissues according to a standard protocol, process, and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm sections and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded manner. A semi-quantitative scoring system should be used to grade any observed lesions.
Visualizations
References
- 1. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute drug-induced vascular injury in beagle dogs: pathology and correlating genomic expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents | Scilit [scilit.com]
- 7. The functional observational battery and modified Irwin test as global neurobehavioral assessments in the rat: Pharmacological validation data and a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rodent home cage monitoring for preclinical safety pharmacology assessment: results of a multi-company validation evaluating nonclinical and clinical data from three compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: SDZ-WAG994 Dose-Response Curve Analysis
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SDZ-WAG994. It provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the generation of reliable and reproducible IC50 data from dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the A1 adenosine (B11128) receptor.[1][2] Its mechanism of action involves binding to and activating the A1 adenosine receptor, a G-protein coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase through the Gi/o protein, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
Q2: What are the expected IC50 or Ki values for this compound?
The inhibitory or binding affinity values for this compound are highly dependent on the experimental system. Published data has shown a half-maximal inhibitory concentration (IC50) of 52.5 nM in an assay measuring the inhibition of high-K+-induced continuous epileptiform activity in rat hippocampal slices.[5][6][7] The binding affinity (Ki) for the A1 adenosine receptor has been reported to be 23 nM, with significantly lower affinity for A2A (>10000 nM) and A2B (>25000 nM) receptors, highlighting its selectivity.[2] A Ki of 8 nM has also been reported for the inhibition of adenosine deaminase-stimulated lipolysis in rat adipocytes.[2]
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO (up to 100 mM) and 1.1 equivalents of NaOH (up to 100 mM).[1][2] For long-term storage, the solid powder should be desiccated at +4°C.[2] Stock solutions in solvent can be stored at -80°C for up to a year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Data Presentation
Table 1: Reported Potency and Binding Affinity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 52.5 nM | Inhibition of epileptiform activity in rat hippocampal slices | [5][6][7] |
| Ki | 23 nM | A1 adenosine receptor binding | [2] |
| Ki | >10000 nM | A2A adenosine receptor binding | [2] |
| Ki | >25000 nM | A2B adenosine receptor binding | [2] |
| Ki | 8 nM | Inhibition of lipolysis in rat adipocytes | [2] |
Experimental Protocols
Protocol: A1 Adenosine Receptor Activation Assay (cAMP Measurement)
This protocol provides a general framework for determining the IC50 of this compound by measuring its effect on cAMP levels in a cell line endogenously or recombinantly expressing the A1 adenosine receptor.
Materials:
-
Cells expressing the A1 adenosine receptor (e.g., CHO-K1, HEK293)
-
Cell culture medium and supplements
-
This compound
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, LANCE)
-
White, opaque 96- or 384-well microplates
-
Plate reader compatible with the chosen assay kit
Methodology:
-
Cell Culture: Culture the A1 adenosine receptor-expressing cells in appropriate media and conditions until they reach the desired confluency for plating.
-
Cell Plating: Seed the cells into a white, opaque microplate at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Also, prepare a solution of forskolin at a concentration that will elicit a sub-maximal stimulation of adenylyl cyclase (e.g., EC80).
-
Agonist Treatment: Add the diluted this compound to the cells and incubate for a predetermined time to allow for receptor binding and signaling.
-
Adenylyl Cyclase Stimulation: Add the forskolin solution to all wells except for the negative control and incubate for a specified period to induce cAMP production.
-
cAMP Detection: Lyse the cells (if required by the assay kit) and follow the manufacturer's instructions for the cAMP assay to measure the levels of intracellular cAMP.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the A1 adenosine receptor.
Caption: Experimental workflow for IC50 determination of this compound.
Troubleshooting Guide
Caption: Troubleshooting guide for inconsistent IC50 results with this compound.
References
- 1. SDZ WAG 994 | Adenosine Receptor | TargetMol [targetmol.com]
- 2. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 3. biorxiv.org [biorxiv.org]
- 4. innoprot.com [innoprot.com]
- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of SDZ-WAG994
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of SDZ-WAG994, a potent and selective A1 adenosine (B11128) receptor agonist.[1]
Troubleshooting Guide
This guide addresses common issues encountered when formulating this compound for oral administration and during subsequent bioavailability studies.
Issue 1: Poor dissolution of this compound in aqueous media.
-
Question: My this compound formulation shows very low dissolution rates in simulated gastric and intestinal fluids. What can I do to improve this?
-
Answer: Poor aqueous solubility is a common challenge for complex organic molecules and can significantly limit oral bioavailability.[2][3] Consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[4][5] Techniques such as micronization and nanosizing can be employed.[2]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.[3][4] This creates a system where the drug is present in an amorphous state, which has higher solubility than the crystalline form.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are lipid-based formulations that form fine emulsions in the gastrointestinal tract, which can improve the solubilization and absorption of lipophilic drugs.[2][3]
-
Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[2]
-
Issue 2: High variability in in-vivo pharmacokinetic (PK) data.
-
Question: I am observing significant animal-to-animal variation in the plasma concentration-time profiles of this compound after oral administration. How can I troubleshoot this?
-
Answer: High variability in in-vivo PK studies can stem from both formulation-related and physiological factors.
-
Formulation Robustness: Ensure your formulation is robust and provides consistent drug release. Inconsistent dissolution can lead to variable absorption.
-
Food Effects: The presence of food can significantly alter the absorption of some drugs. Conduct studies in both fasted and fed states to assess any food effects on this compound bioavailability.
-
Gastrointestinal Physiology: Factors such as gastric emptying time, intestinal motility, and pH can vary between animals and influence drug absorption.[3] While difficult to control, understanding these factors can help in data interpretation.
-
Dosing Accuracy: Ensure accurate and consistent dosing for all animals. For rodent studies, oral gavage is a common administration route.[6]
-
Issue 3: Low permeability of this compound across intestinal cell monolayers.
-
Question: In our in-vitro Caco-2 cell permeability assay, this compound shows low apparent permeability (Papp). What does this indicate and how can it be addressed?
-
Answer: A low Papp value in the Caco-2 model suggests that this compound may have poor intestinal permeability, which would be another barrier to oral absorption.[7][8]
-
Permeation Enhancers: Certain excipients can act as permeation enhancers, reversibly opening tight junctions between intestinal epithelial cells to allow for increased paracellular transport. The use of such agents should be carefully evaluated for safety.
-
Prodrug Approach: A prodrug of this compound could be designed to have improved permeability characteristics. The prodrug would then be converted to the active parent drug in the body.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the oral bioavailability of a drug like this compound?
A1: The oral bioavailability of a drug is primarily determined by its solubility, dissolution rate, intestinal permeability, and first-pass metabolism.[3][9] For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids, then permeate across the intestinal epithelium into the bloodstream, and finally, it must survive metabolic processes in the gut wall and liver before reaching systemic circulation.
Q2: Which in-vitro models are recommended for screening formulations of this compound?
A2: Several in-vitro models can be used to predict the in-vivo performance of different this compound formulations:
-
Dissolution Testing: Using simulated gastric and intestinal fluids to assess the rate and extent of drug release from the formulation.
-
Caco-2 Cell Permeability Assay: This model uses a monolayer of human colon adenocarcinoma cells to predict intestinal drug absorption.[7][8]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that can be used for high-throughput screening of passive permeability.[7][10]
Q3: What is a typical experimental design for an in-vivo pharmacokinetic study of this compound in rodents?
A3: A typical in-vivo PK study in rats or mice would involve the following:
-
Animal Model: Use of appropriate rodent strains (e.g., Sprague-Dawley rats, CD-1 mice).
-
Dosing: Administration of the this compound formulation via oral gavage. An intravenous (IV) dose group is also essential to determine the absolute bioavailability.[9]
-
Blood Sampling: Collection of blood samples at predetermined time points post-dosing.
-
Bioanalysis: Quantification of this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculation of key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F%).[9][11]
Data Presentation
Quantitative data from formulation and bioavailability studies should be presented in a clear and structured manner to facilitate comparison.
Table 1: In-Vitro Dissolution of this compound Formulations.
| Formulation ID | Formulation Type | % Drug Dissolved at 30 min (SGF) | % Drug Dissolved at 60 min (SIF) |
| F1 | Unformulated API | < 5% | < 10% |
| F2 | Micronized API | 25% | 40% |
| F3 | Solid Dispersion | 60% | 85% |
| F4 | SEDDS | 75% | 95% |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration.
| Formulation ID | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | F (%) |
| F1 | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| F2 | 10 | 150 ± 40 | 1.5 | 900 ± 200 | 18 |
| F3 | 10 | 400 ± 90 | 1.0 | 2500 ± 500 | 50 |
| F4 | 10 | 550 ± 120 | 0.5 | 3500 ± 600 | 70 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media: 900 mL of Simulated Gastric Fluid (SGF, pH 1.2) without pepsin, and Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
Place a single dose of the this compound formulation in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze for this compound concentration using a validated analytical method.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed.
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (A) side.
-
Collect samples from the basolateral (B) side at specified time intervals.
-
Analyze the concentration of this compound in the collected samples.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration on the apical side.
-
Protocol 3: In-Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (n=5 per group).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight before dosing.
-
Dosing:
-
Oral Group: Administer the this compound formulation via oral gavage.
-
Intravenous Group: Administer a solution of this compound in a suitable vehicle via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate the relevant PK parameters.
Visualizations
Caption: Experimental workflow for formulation development and in-vivo bioavailability assessment.
Caption: Simplified signaling pathway of the A1 adenosine receptor agonist this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 8. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
Avoiding precipitation of SDZ-WAG994 in physiological saline
This technical support center provides guidance to researchers, scientists, and drug development professionals on avoiding the precipitation of SDZ-WAG994 in physiological saline during experiments.
Troubleshooting Guide
Issue: Precipitation observed when dissolving this compound in physiological saline.
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in physiological saline.
Best practices for long-term storage of SDZ-WAG994 solutions
Technical Support Center: SDZ-WAG994 Solutions
Disclaimer: The compound "this compound" is understood to be a fictional entity for the purpose of this guide. The following best practices, protocols, and troubleshooting advice are based on established standards for the long-term storage and handling of research-grade small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound as a solid and in a DMSO stock solution?
A1: Proper storage is crucial for maintaining the integrity and activity of this compound. For the solid (powder) form, storage at -20°C is recommended for stability up to 3 years, while 4°C is suitable for up to 2 years.[1][2][3] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes and stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][2][3]
Q2: How many times can I freeze and thaw my this compound stock solution?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles.[4][5] Each cycle increases the risk of compound degradation and precipitation.[5][6] DMSO is hygroscopic and can absorb atmospheric moisture each time the vial is opened, which can dilute the stock solution and decrease the solubility of the compound upon refreezing.[1][6][7] The best practice is to aliquot the stock solution into single-use volumes.[2][5]
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color often indicates chemical degradation or oxidation of the compound.[4] This can be caused by exposure to light, air, or impurities in the solvent.[4] It is highly advisable to discard the solution and prepare a fresh one from a solid stock. Proceeding with experiments using a discolored solution can lead to unreliable and irreproducible results.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing suggests that the compound's solubility limit has been exceeded at the storage temperature or that the solvent has absorbed water.[4][5] Gently warm the solution and vortex thoroughly to try and redissolve the compound.[4] If precipitation persists, centrifuge the vial and carefully use the supernatant after re-quantifying the concentration.[5] To prevent this in the future, consider storing solutions at a slightly lower concentration.[4]
Q5: What type of container is best for storing this compound solutions?
A5: For long-term storage, use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[4] Amber vials are particularly important to protect light-sensitive compounds from photochemical degradation.[4] Vials with Teflon-lined screw caps (B75204) are recommended to ensure a tight seal and prevent solvent evaporation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent Experimental Results / Loss of Activity | 1. Compound degradation due to improper storage (temperature, light exposure).[4][5] 2. Multiple freeze-thaw cycles.[7][8] 3. Incorrect stock solution concentration due to solvent evaporation or water absorption.[1][9] 4. Adsorption of the compound to the storage container surface.[5] | 1. Prepare a fresh stock solution from solid compound. 2. Perform a stability check of the solution using HPLC.[4] 3. Always aliquot new stock solutions into single-use vials.[2] 4. Use inert glass or polypropylene vials for storage.[4][10] |
| Precipitation in Working Solution (Aqueous Buffer) | 1. The aqueous solubility limit of this compound was exceeded upon dilution from DMSO stock.[1] 2. The pH of the aqueous buffer is not optimal for compound solubility.[1][4] | 1. Decrease the final concentration of the compound in the assay.[1] 2. Optimize the pH of the buffer system.[1] 3. Make intermediate dilutions in DMSO before the final dilution into the aqueous buffer. 4. Ensure the final DMSO concentration is as low as possible but sufficient to maintain solubility (typically <0.5%).[1] |
| Vial of Solid Compound Appears Empty or Waxy | 1. Small quantities of lyophilized powder may coat the walls of the vial, making it difficult to see.[2][11] 2. Some compounds are naturally waxy or hygroscopic and may appear as a film or droplets.[11] | 1. Centrifuge the vial before opening to collect all the powder at the bottom.[2] 2. Add the appropriate solvent directly to the vial and vortex or sonicate to ensure complete dissolution.[11] 3. For hygroscopic compounds, store in a desiccator.[11] |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO Solution by HPLC
This protocol outlines a method to determine the stability of an this compound solution under specific storage conditions.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of solid this compound.
-
Dissolve in high-purity, anhydrous DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Initial Analysis (Time Point = 0):
-
Immediately take an aliquot of the freshly prepared stock solution.
-
Perform an analysis by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and the peak area of the compound. This serves as the baseline (100% integrity).[4]
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple small-volume, airtight amber vials.
-
Store the vials under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Subsequent Time Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the vial to thaw completely at room temperature and vortex gently before analysis.[4]
-
Analyze the sample by HPLC using the exact same method as the T=0 analysis.
-
-
Data Analysis:
-
Calculate the peak area of the intact this compound at each time point.
-
Determine the percentage of compound remaining by comparing the peak area at each time point to the average peak area at T=0.[12]
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A significant decrease in the main peak area, or the appearance of new peaks, indicates degradation.[13]
-
Visualizations
Caption: Recommended workflow for preparing and storing this compound solutions.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ziath.com [ziath.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmpplastic.com [gmpplastic.com]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of SDZ-WAG994 and Diazepam in Preclinical Models of Status Epilepticus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the selective adenosine (B11128) A1 receptor agonist SDZ-WAG994 and the classical benzodiazepine, diazepam, in preclinical models of status epilepticus (SE). The data presented is compiled from published experimental studies to offer an objective overview for research and drug development purposes.
Status epilepticus is a neurological emergency defined by prolonged seizure activity that can lead to significant morbidity and mortality.[1][2][3] While benzodiazepines like diazepam are the first-line treatment, a significant number of cases are refractory to this therapy.[1][2][3] This has spurred the investigation of novel therapeutic agents such as this compound.
Efficacy Comparison in a Kainic Acid-Induced Status Epilepticus Model
A key in vivo study directly compared the anticonvulsant effects of this compound (referred to as WAG in the study) and diazepam in a mouse model of kainic acid-induced status epilepticus. The results demonstrated a significant difference in the efficacy of the two compounds in this particular model.
| Efficacy Parameter | This compound (1 mg/kg) | Diazepam (5 mg/kg) | Reference |
| Seizure Suppression | Majority of mice were seizure-free after three injections. | Did not attenuate status epilepticus. | [1][2][3] |
| Survival | All mice survived kainic acid-induced SE. | Data not specified, but diazepam was ineffective at stopping SE. | [1][2] |
| Efficacy Parameter | This compound (0.3 mg/kg) | Reference |
| Seizure Suppression | Anticonvulsant effects were retained at this lower dose. | [1][2][3] |
Experimental Protocols
The following is a summary of the experimental methodology used in the comparative in vivo study of this compound and diazepam.
Animal Model:
-
Species: C57/BL6 mice.[1]
Induction of Status Epilepticus:
-
Dosage: 20 mg/kg administered intraperitoneally (i.p.).[1][2][3]
-
Observation: The first seizures typically occurred within minutes of KA injection and progressed to status epilepticus within the first hour.[1]
Drug Administration:
-
Test Compounds: this compound (WAG) and Diazepam (DIA).
-
Dosages:
-
Route of Administration: Intraperitoneal (i.p.) injections.[1][2][3]
-
Dosing Schedule: Three injections were administered at 50, 70, and 90 minutes after the kainic acid injection.[1]
Monitoring:
-
Continuous electroencephalogram (EEG) and electromyogram (EMG) recordings were taken to monitor seizure activity.[1]
Signaling Pathways and Mechanisms of Action
The differing efficacies of this compound and diazepam in the kainic acid model can be attributed to their distinct mechanisms of action.
Diazepam: As a benzodiazepine, diazepam enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4][5][6] This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, thus suppressing seizure activity.[5]
This compound: This compound is a selective agonist for the adenosine A1 receptor.[1][2][3] Activation of the A1 receptor leads to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1] This reduces neurotransmitter release and hyperpolarizes neurons, thereby decreasing neuronal excitability and suppressing seizures.[1]
Experimental Workflow
The workflow for the comparative in vivo study is outlined below.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 5. ClinPGx [clinpgx.org]
- 6. Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticonvulsant Potency of SDZ-WAG994 and CPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticonvulsant properties of two adenosine (B11128) A1 receptor agonists, SDZ-WAG994 and N6-cyclopentyladenosine (CPA). The information presented is based on available preclinical data and is intended to inform further research and development in the field of epilepsy treatment.
Executive Summary
Both this compound and CPA, through their action as adenosine A1 receptor agonists, have demonstrated anticonvulsant effects in various preclinical models. This compound has shown high potency in a model of status epilepticus, a severe and often treatment-resistant form of epilepsy. While direct comparative studies with CPA using identical models are limited, data for the closely related and more selective A1 agonist, 2-chloro-N6-cyclopentyladenosine (CCPA), indicate significant anticonvulsant activity in both maximal electroshock and audiogenic seizure models. This suggests that activation of the adenosine A1 receptor is a promising strategy for seizure control.
Quantitative Data on Anticonvulsant Potency
The following table summarizes the available quantitative data on the anticonvulsant potency of this compound and the related adenosine A1 receptor agonist, CCPA. It is important to note that the data were generated in different experimental models, which should be considered when making direct comparisons.
| Compound | Test Model | Species | Potency Metric | Value | Reference |
| This compound | High-K+-induced epileptiform activity (in vitro) | Rat (hippocampal slices) | IC50 | 52.5 nM | [1][2] |
| This compound | Kainic acid-induced status epilepticus (in vivo) | Mouse | Effective Dose | 0.3 - 1 mg/kg (i.p.) | [1][2] |
| CCPA | Audiogenic seizure | Mouse (DBA/2) | ED50 (clonic phase) | 0.06 mg/kg (i.p.) | [3] |
| CCPA | Maximal Electroshock (MES) | Mouse | Effective Dose | 0.25 - 0.5 mg/kg | [4] |
IC50: Half maximal inhibitory concentration; ED50: Median effective dose; i.p.: Intraperitoneal
Experimental Protocols
High-K+-Induced Epileptiform Activity in Rat Hippocampal Slices (for this compound)
This in vitro assay assesses the ability of a compound to suppress seizure-like activity in brain tissue.
-
Tissue Preparation: Horizontal hippocampal slices are prepared from the brains of rats.
-
Induction of Epileptiform Activity: Continuous epileptiform activity is induced by perfusing the slices with a solution containing a high concentration of potassium (e.g., 8 mM K+).
-
Drug Application: this compound is added to the perfusion solution at various concentrations.
-
Recording: Extracellular field potentials are recorded from the CA3 pyramidal cell layer of the hippocampus to measure the frequency and amplitude of the epileptiform discharges.
-
Data Analysis: The concentration of the drug that inhibits the epileptiform activity by 50% (IC50) is calculated.[1]
Kainic Acid-Induced Status Epilepticus in Mice (for this compound)
This in vivo model mimics key features of human status epilepticus.
-
Animal Model: Adult male mice are used.
-
Induction of Status Epilepticus: Seizures are induced by a systemic injection of kainic acid (e.g., 20 mg/kg, i.p.).
-
Drug Administration: Once status epilepticus is established, mice are treated with this compound (e.g., 0.3 or 1 mg/kg, i.p.).
-
Behavioral and Electrophysiological Monitoring: Seizure severity is scored based on behavioral observations. In some studies, electroencephalography (EEG) is used to monitor brain electrical activity.
-
Outcome Measures: The primary outcome is the reduction or cessation of seizure activity following drug administration.[1][2]
Audiogenic Seizures in DBA/2 Mice (for CCPA)
This model utilizes a genetically susceptible mouse strain to study generalized seizures.
-
Animal Model: DBA/2 mice, which are genetically predisposed to sound-induced (audiogenic) seizures, are used.
-
Drug Administration: Mice are pre-treated with the test compound (e.g., CCPA) via intraperitoneal injection.
-
Seizure Induction: At the time of expected peak drug effect, mice are exposed to a high-intensity auditory stimulus (e.g., an electric bell).
-
Behavioral Observation: The occurrence and characteristics of the seizure are observed and scored, typically including a wild running phase, followed by clonic and sometimes tonic convulsions.
-
Data Analysis: The dose of the drug that protects 50% of the animals from the clonic seizure phase (ED50) is determined.[3]
Maximal Electroshock (MES) Seizure Test in Mice (for CCPA)
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Typically, adult male mice are used.
-
Drug Administration: The test compound is administered, usually intraperitoneally, at various doses.
-
Seizure Induction: A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a maximal seizure.
-
Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated. In the study cited, CCPA was found to significantly elevate the electroconvulsive threshold at doses of 0.25 and 0.5 mg/kg.[4]
Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway in Neuronal Inhibition.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of adenosine receptor agonists and antagonists on audiogenic seizure-sensible DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N6-cyclopentyladenosine enhances the anticonvulsant action of carbamazepine in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the A1R Selectivity of SDZ-WAG994 with Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the A1 adenosine (B11128) receptor (A1R) agonist, SDZ-WAG994, with other well-established adenosine receptor ligands. Through a comprehensive analysis of receptor binding assay data, this document serves as a critical resource for validating the A1R selectivity of this compound and guiding the selection of appropriate research tools for studies involving the A1 adenosine receptor.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a compound for its target receptor is a cornerstone of pharmacological research and drug development. Receptor binding assays are the gold standard for quantifying the affinity of a ligand for its receptor and for assessing its selectivity against other related receptors. The data presented below summarizes the binding affinities (Ki values) of this compound and a panel of alternative adenosine receptor ligands for the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. A lower Ki value indicates a higher binding affinity.
| Compound | Type | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity for A1 vs A2A | Selectivity for A1 vs A2B | Selectivity for A1 vs A3 |
| This compound | Agonist | 23 | >10000 | 25000 | - | >434-fold | >1086-fold | - |
| DPCPX | Antagonist | 0.46 - 3.9 | 130 | 50 | 4000 | ~33 - 282-fold | ~12 - 108-fold | ~1025 - 8695-fold |
| XAC | Antagonist | 1.2 | 63 | - | - | 52.5-fold | - | - |
| CGS 15943 | Antagonist | 3.5 | 4.2 | 16 | 51 | 1.2-fold | 4.6-fold | 14.6-fold |
| SCH 442416 | Antagonist | >1000 | 0.048 | >10000 | >10000 | 0.000048-fold (A2A selective) | - | - |
Data compiled from multiple sources.[1][2][3][4][5][6] '-' indicates data not available.
The data clearly demonstrates the high selectivity of this compound for the A1 adenosine receptor. With a Ki value of 23 nM for A1R and significantly higher Ki values (>10,000 nM) for A2A and A2B receptors, this compound exhibits a selectivity of over 434-fold for A1 versus A2A and over 1086-fold for A1 versus A2B.[1] In comparison, while antagonists like DPCPX and XAC also show A1R selectivity, this compound stands out as a potent and highly selective A1R agonist. CGS 15943, in contrast, is a non-selective adenosine receptor antagonist, and SCH 442416 is a highly selective A2A receptor antagonist, serving as a useful experimental control.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting binding assay data and for designing future experiments. The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the A1 adenosine receptor.
Protocol: Radioligand Binding Assay for A1 Adenosine Receptor
1. Membrane Preparation:
-
Culture cells stably expressing the human A1 adenosine receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
A fixed concentration of a high-affinity A1R radioligand (e.g., [3H]DPCPX). The concentration used is typically close to the Kd of the radioligand for the receptor.
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
The prepared cell membranes.
-
-
To determine non-specific binding, a separate set of wells should contain the radioligand and membranes in the presence of a high concentration of a non-radiolabeled, high-affinity A1R ligand (e.g., unlabeled DPCPX or theophylline).
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Detection:
-
Following incubation, rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further aid in the understanding of the experimental and biological contexts, the following diagrams illustrate the experimental workflow and the A1R signaling pathway.
References
- 1. Characterization of the binding of a novel nonxanthine adenosine antagonist radioligand, [3H]CGS 15943, to multiple affinity states of the adenosine A1 receptor in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
A Comparative Guide to the Functional Activities of SDZ-WAG994 and PIA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional activities of two adenosine (B11128) A1 receptor agonists: SDZ-WAG994 and N6-(2-phenylisopropyl)adenosine (PIA). The information presented is collated from various experimental sources to offer an objective overview of their respective pharmacological profiles.
Introduction
This compound and PIA are both potent agonists of the adenosine A1 receptor (A1R), a G protein-coupled receptor involved in numerous physiological processes, including cardiovascular function, neuronal activity, and metabolism. While both compounds target the same receptor, they exhibit distinct differences in their selectivity, functional potency, and side-effect profiles. This guide aims to delineate these differences through the presentation of quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for this compound and PIA based on available experimental findings. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single experimental setting are limited.
| Parameter | This compound | PIA (R-isomer) | Reference(s) |
| Receptor Binding Affinity (Ki, nM) | |||
| Adenosine A1 Receptor | 23[1][2] | 1.2 | [3][4] |
| Adenosine A2A Receptor | >10,000[1][2] | 225-fold weaker than wild-type affinity[5] | [1][2][5] |
| Adenosine A2B Receptor | 25,000[1][2] | Not explicitly found | [1][2] |
| Functional Activity | |||
| Anticonvulsant Activity (IC50, nM) | 52.5[3][4][6] | Data not available | [3][4][6] |
| Cardiovascular Effects | Diminished cardiovascular side effects[3][4][6] | Bradycardia and hypotension reported | [7] |
Key Differences in Functional Activity
Receptor Selectivity
Cardiovascular Profile
A significant differentiator between the two compounds is their cardiovascular side-effect profile. Multiple sources indicate that This compound was developed to have diminished cardiovascular side effects , such as bradycardia and hypotension, which are commonly associated with A1 receptor agonists.[3][4][6] In contrast, studies with R-PIA report observable effects on heart rate and blood pressure .[7] This suggests that this compound may possess a wider therapeutic window for indications where cardiovascular side effects are a concern.
Signaling Pathway and Experimental Workflow
The activation of the adenosine A1 receptor by agonists like this compound and PIA initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.
Caption: Adenosine A1 receptor signaling pathway.
The following diagram outlines a typical experimental workflow for assessing the functional activity of compounds like this compound and PIA.
Caption: Experimental workflow for compound characterization.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
Objective: To determine the binding affinity (Ki) of this compound and PIA for the adenosine A1 receptor.
Materials:
-
Cell membranes expressing the human adenosine A1 receptor.
-
Radioligand: [3H]DPCPX (a selective A1 antagonist).
-
Test compounds: this compound and PIA.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and PIA).
-
In a 96-well plate, add cell membranes, [3H]DPCPX (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled A1 antagonist (e.g., 10 µM DPCPX).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay (for functional potency)
Objective: To measure the inhibitory effect of this compound and PIA on adenylyl cyclase activity.
Materials:
-
Cells expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: this compound and PIA.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cells with the test compounds or vehicle for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the presence of the test compounds for 15-30 minutes.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the cAMP assay kit and a plate reader.
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.
Conclusion
This compound and PIA are both valuable research tools for studying the adenosine A1 receptor. However, their distinct functional profiles make them suitable for different applications. This compound, with its high selectivity and reduced cardiovascular side-effect profile, may be a more suitable candidate for in vivo studies and therapeutic development where A1 receptor agonism is desired without significant cardiovascular impact. R-PIA, as a highly potent A1 agonist, remains a useful tool for in vitro studies and for applications where maximal A1 receptor activation is required and cardiovascular effects can be managed or are the subject of investigation. The choice between these two compounds should be guided by the specific experimental goals and the desired pharmacological profile.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of adenylyl cyclase in amygdala blocks the effect of audiogenic seizure kindling in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of R-PIA, a selective A1 adenosine agonist, on haemodynamics and ischaemic arrhythmias in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of SDZ-WAG994 in Preclinical Models of Epilepsy: A Guide for Researchers
For researchers and scientists in the field of epilepsy drug development, this guide provides a comparative analysis of SDZ-WAG994, a selective adenosine (B11128) A1 receptor agonist, against established antiepileptic drugs (AEDs) in various animal models. This document synthesizes available preclinical data to aid in the evaluation of its potential as an anticonvulsant agent.
This compound has demonstrated notable efficacy in specific preclinical models of epilepsy, particularly in models of status epilepticus. Its mechanism of action, centered on the activation of the adenosine A1 receptor, offers a distinct therapeutic pathway compared to many existing AEDs. This guide presents a summary of its performance, detailed experimental methodologies, and visual representations of key concepts.
Quantitative Comparison of Anticonvulsant Efficacy
Table 1: Efficacy in the Kainic Acid-Induced Status Epilepticus Model (Mouse)
| Compound | Dose | Efficacy |
| This compound | 1 mg/kg (i.p., 3 injections) | Majority of mice were seizure-free.[1][2][3] |
| 0.3 mg/kg (i.p., 3 injections) | Significant attenuation of seizure activity.[1][2][3] | |
| Diazepam | 5 mg/kg (i.p., 3 injections) | Did not attenuate status epilepticus in this model.[1][2][3] |
Table 2: Efficacy in the Maximal Electroshock (MES) Seizure Model (Mouse)
| Compound | ED50 (mg/kg) |
| This compound | Data not available |
| Phenytoin | ~10 - 20 |
| Carbamazepine | ~4 - 10 |
Table 3: Efficacy in the Pentylenetetrazol (PTZ) Seizure Model (Mouse)
| Compound | ED50 (mg/kg) |
| This compound | Data not available |
| Valproate | ~150 - 250 |
| Diazepam | ~0.1 - 0.2 |
Table 4: Efficacy in the Amygdala Kindling Model (Rat)
| Compound | Efficacy |
| This compound | Data not available |
| Carbamazepine | Effective in suppressing focal and generalized seizures. |
| Phenytoin | Effective in suppressing generalized seizures. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are protocols for the key animal models cited in this guide.
Kainic Acid-Induced Status Epilepticus Model
This model is used to screen for drugs that can terminate ongoing, prolonged seizures, mimicking human status epilepticus.
-
Animal Preparation: Adult male C57BL/6J mice are surgically implanted with EEG electrodes for monitoring brain activity.
-
Seizure Induction: A single intraperitoneal (i.p.) injection of kainic acid (20 mg/kg) is administered to induce status epilepticus. The onset of continuous seizure activity is confirmed by EEG recordings.[1][2][3]
-
Drug Administration: Once status epilepticus is established (typically 50 minutes post-kainic acid injection), the test compound (e.g., this compound) or vehicle is administered via i.p. injection. In the cited study, three injections were given at 50, 70, and 90 minutes after the kainic acid injection.[1][2][3]
-
Efficacy Measurement: Anticonvulsant efficacy is determined by the reduction in the percentage of time spent seizing and the power of the EEG signal. Survival rates are also monitored.[1][2][3]
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical screen for identifying drugs effective against generalized tonic-clonic seizures.
-
Animal Selection: Typically, adult male mice or rats are used.
-
Drug Administration: The test compound is administered, usually intraperitoneally or orally, at various doses to different groups of animals. A vehicle control group is also included.
-
Seizure Induction: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes. The stimulus intensity is suprathreshold to induce a maximal seizure in control animals.
-
Efficacy Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is then calculated.
Pentylenetetrazol (PTZ) Seizure Model
The PTZ model is used to identify drugs that may be effective against myoclonic and absence seizures.
-
Animal Selection: Adult male mice or rats are commonly used.
-
Drug Administration: The test compound or vehicle is administered to different groups of animals.
-
Seizure Induction: A subcutaneous or intraperitoneal injection of a convulsive dose of pentylenetetrazol (typically 85 mg/kg, s.c. for mice) is administered.
-
Efficacy Measurement: Animals are observed for a set period (e.g., 30 minutes), and the primary endpoint is the failure to exhibit a generalized clonic seizure lasting for at least 5 seconds. The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Amygdala Kindling Model
Kindling is a model of epileptogenesis, where repeated subconvulsive electrical stimulation of a brain region, such as the amygdala, leads to the development of progressively more severe seizures. It is considered a model of temporal lobe epilepsy.
-
Animal Preparation: Rats are surgically implanted with a stimulating and recording electrode in the basolateral amygdala.
-
Kindling Procedure: After a recovery period, animals receive brief, low-intensity electrical stimulations once or twice daily. The behavioral seizure severity is scored using a classification system (e.g., Racine's scale). This continues until a stable, fully kindled state (e.g., consistent Class 5 seizures) is reached.
-
Drug Administration: Once animals are fully kindled, the test compound or vehicle is administered.
-
Efficacy Measurement: The drug's efficacy is assessed by its ability to reduce the seizure stage, shorten the afterdischarge duration (the period of abnormal brain activity recorded on the EEG after the stimulus), and/or increase the seizure threshold.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound.
Caption: Kainic acid model experimental workflow.
Caption: Comparison of epilepsy animal models.
References
- 1. Comparative anticonvulsant efficacy in the corneal kindled mouse model of partial epilepsy: Correlation with other seizure and epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low potency and limited efficacy of antiepileptic drugs in the mouse 6 Hz corneal kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SDZ-WAG994's Effects with A1R Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of SDZ-WAG994 and A1R Knockout Models
This compound is a potent and highly selective agonist for the adenosine (B11128) A1 receptor.[1] It has been investigated for its therapeutic potential in various conditions, including cardiovascular diseases and neurological disorders.[2][3][4] Notably, it has been reported to exhibit diminished cardiovascular side effects compared to other A1R agonists.[2][3][4]
A1R Knockout (KO) Models are genetically engineered animals, typically mice, in which the gene encoding the adenosine A1 receptor (ADORA1) has been inactivated. These models are invaluable tools for elucidating the physiological roles of the A1R by observing the consequences of its absence.
Comparative Data on Physiological Effects
The following tables summarize the expected and observed effects of this compound administration in wild-type animals and the corresponding phenotype of A1R knockout models. This juxtaposition allows for a direct comparison and cross-validation of the A1R-mediated effects.
Cardiovascular Effects
| Parameter | Effect of this compound in Wild-Type Animals | Phenotype of A1R Knockout (KO) Animals | Cross-Validation Interpretation |
| Heart Rate | Decreased[1] | Baseline heart rate may be normal or slightly elevated. Altered response to stimuli that normally modulate heart rate via A1R. | The bradycardic effect of this compound is expected to be absent in A1R KO animals, confirming the A1R as the mediator of this effect. |
| Blood Pressure | Decreased[1] | Baseline blood pressure is generally normal. May exhibit an altered response to hypertensive stimuli like angiotensin II.[5] | The hypotensive effect of this compound should be abolished in A1R KO animals. |
| Cardiac Contractility | Negative inotropic effect (reduction in contractility)[6] | Baseline cardiac function is largely normal under resting conditions. | The negative inotropic effects of this compound would not be observed in A1R KO hearts. |
Neurological Effects
| Parameter | Effect of this compound in Wild-Type Animals | Phenotype of A1R Knockout (KO) Animals | Cross-Validation Interpretation |
| Seizure Threshold | Increased (anticonvulsant effect)[2][3][4] | Decreased seizure threshold and increased susceptibility to seizures and status epilepticus.[7] | The potent anticonvulsant effects of this compound are predicted to be completely absent in A1R KO animals, strongly indicating that these effects are mediated through the A1R. |
| Nociception (Pain Perception) | Antinociceptive (pain-relieving) effect demonstrated with other A1R agonists.[8] | Potential for altered pain perception, though this is a complex area of study. | The antinociceptive effects of A1R agonists are abolished in A1R KO mice, as demonstrated with compounds like UNC32A.[8] A similar outcome would be expected for this compound. |
| Synaptic Transmission | Inhibition of excitatory neurotransmitter release. | Altered synaptic plasticity. | This fundamental mechanism of A1R action would be absent in KO models, and this compound would not inhibit neurotransmission in these animals. |
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling Pathway
Activation of the A1R by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (camp) levels, and subsequent downstream effects.
Caption: Adenosine A1 Receptor Signaling Cascade.
Experimental Workflow for Cross-Validation
A hypothetical experimental workflow to directly cross-validate the effects of this compound using A1R knockout models is outlined below. This workflow is based on standard pharmacological and genetic validation procedures.
Caption: Cross-Validation Experimental Design.
Detailed Experimental Protocols
While a direct study of this compound in A1R KO mice is unavailable, the following are representative experimental protocols adapted from studies on this compound in wild-type mice and studies on A1R KO mice.
In Vivo Anticonvulsant Activity Assessment (Adapted from Klaft et al., 2020)
-
Animals: Adult male C57BL/6J mice (for wild-type studies) and A1R knockout mice on a C57BL/6J background.
-
Seizure Induction: Seizures are induced by intraperitoneal (i.p.) injection of a convulsant agent, such as kainic acid (e.g., 20-30 mg/kg).
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline or DMSO). Following the onset of seizure activity, mice are treated with either vehicle or this compound at various doses (e.g., 1-10 mg/kg, i.p.).
-
Monitoring: Seizure activity is monitored and scored using a standardized seizure scoring scale (e.g., the Racine scale) and/or by electroencephalogram (EEG) recordings for a defined period (e.g., 2-4 hours) post-injection.
-
Endpoint: The primary endpoint is the reduction in seizure severity and/or duration in the this compound-treated group compared to the vehicle-treated group. In the cross-validation experiment, the anticonvulsant effect would be expected only in the wild-type group.
Cardiovascular Monitoring in Conscious Mice (Adapted from studies on A1R KO mice)
-
Animals: Adult male wild-type and A1R knockout mice.
-
Surgical Implantation: Mice are anesthetized, and radiotelemetry transmitters are surgically implanted for the continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate. Animals are allowed to recover for at least one week post-surgery.
-
Drug Administration: Baseline cardiovascular parameters are recorded. Mice are then administered this compound (e.g., 0.1-1 mg/kg, i.p. or intravenous) or vehicle.
-
Data Acquisition: Cardiovascular parameters are continuously recorded for a specified duration (e.g., 1-2 hours) following drug administration.
-
Analysis: Changes in heart rate and blood pressure from baseline are calculated and compared between the wild-type and A1R knockout groups. The expected outcome is a significant decrease in heart rate and blood pressure in wild-type mice, with a blunted or absent response in the knockout mice.
Conclusion
References
- 1. rndsystems.com [rndsystems.com]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A1-receptor knockout mice have a decreased blood pressure response to low-dose ANG II infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contractile effects of adenosine A1 and A2A receptors in isolated murine hearts [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A1 receptor knockout mice develop lethal status epilepticus after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orally Active Adenosine A1 Receptor Agonists with Antinociceptive Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SDZ-WAG994: A Comparative Analysis Against Novel A1 Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of A1 Adenosine (B11128) Receptor Agonists
The A1 adenosine receptor (A1AR), a G-protein coupled receptor, is a critical regulator of cardiac function, neural activity, and metabolism. Its therapeutic potential has driven the development of numerous agonists. This guide provides a comparative analysis of the established A1AR agonist, SDZ-WAG994, against two novel agonists, Capadenoson (BAY 68-4986) and CVT-3619 (GS-9667). We present available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to aid researchers in their selection of appropriate research tools.
Pharmacological Profiles at a Glance
The following tables summarize the binding affinity (Ki) and functional potency (IC50/EC50) of this compound, Capadenoson, and CVT-3619 for the A1 adenosine receptor. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.
| Compound | Receptor | Ki (nM) | Species/Tissue Source | Reference |
| This compound | A1 | 23 | Porcine | [1] |
| A2A | >10,000 | Porcine | [1] | |
| A2B | >25,000 | Porcine | [1] | |
| Capadenoson | A1 | Not Specified | Human | [2] |
| CVT-3619 | A1 | 55 | Human | [3][4] |
| A2A | >10,000 | Human | [5] | |
| A2B | >50,000 | Human | [5] | |
| A3 | >1,000 | Human | [5] |
Table 1: Comparative Binding Affinity (Ki) of A1 Adenosine Receptor Agonists. This table displays the inhibition constants (Ki) of this compound, Capadenoson, and CVT-3619 for various adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Assay Type | IC50/EC50 (nM) | Cell Line/Tissue | Reference |
| This compound | Inhibition of epileptiform activity | IC50 = 52.5 | Rat hippocampal slices | [6][7] |
| Capadenoson | Functional Assay | EC50 = 0.1 | Human A1 receptors | [2] |
| CVT-3619 | cAMP reduction | IC50 = 6 | Rat epididymal adipocytes | [8] |
| Inhibition of fatty acid release | IC50 = 44 | Rat epididymal adipocytes | [8] |
Table 2: Functional Potency of A1 Adenosine Receptor Agonists. This table presents the half-maximal inhibitory/effective concentrations (IC50/EC50) of the agonists in various functional assays. Lower values denote greater potency.
In-Depth Look at the Agonists
This compound is a potent and highly selective A1AR agonist.[1] It has been utilized in numerous preclinical studies to investigate the physiological roles of A1AR activation. For instance, it has been shown to suppress acute kainic acid-induced status epilepticus in vivo.[6][7]
Capadenoson (BAY 68-4986) is a novel, non-nucleoside partial A1AR agonist.[9] As a partial agonist, it may offer a superior safety profile compared to full agonists, potentially reducing the risk of adverse effects such as bradycardia and atrioventricular block.[2][10] Capadenoson has been investigated in clinical trials for stable angina and has shown promise in animal models of heart failure.[10][11] Interestingly, recent studies suggest that Capadenoson may also exhibit biased agonism at the A2B adenosine receptor.[11][12]
CVT-3619 (GS-9667) is another novel, selective partial A1AR agonist.[8][10] It has demonstrated the ability to reduce plasma free fatty acid levels in preclinical and clinical studies, suggesting its potential as a therapeutic agent for type 2 diabetes and dyslipidemia.[10] CVT-3619 is reported to have minimal effects on heart rate and blood pressure at therapeutic doses.[10]
Visualizing the Molecular Mechanisms and Experimental Processes
To further elucidate the context of this comparison, the following diagrams illustrate the A1 adenosine receptor signaling pathway and a typical experimental workflow for characterizing A1AR agonists.
References
- 1. tocris.com [tocris.com]
- 2. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel partial agonist of the A(1)-adenosine receptor and evidence of receptor homogeneity in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 11. Capadenoson, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of SDZ-WAG994: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of SDZ-WAG994, also known as N-Cyclohexyl-2'-O-methyladenosine.
This compound is a potent and selective A1 adenosine (B11128) receptor agonist. Adherence to the following procedures is critical for the safe management of this compound upon completion of research activities.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. Key quantitative data for this compound are summarized below.
| Property | Value |
| Chemical Name | N-Cyclohexyl-2'-O-methyladenosine |
| CAS Number | 130714-47-5 |
| Molecular Formula | C₁₇H₂₅N₅O₄ |
| Molecular Weight | 363.41 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Ethanol and DMSO |
Step-by-Step Disposal Protocol
The following experimental protocol outlines the necessary steps for the proper disposal of this compound. This procedure is based on standard laboratory safety practices and information derived from the product's Safety Data Sheet (SDS).
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled, sealable, and compatible hazardous waste container.
-
Waste disposal tags or labels as required by your institution.
-
Access to a designated hazardous waste storage area.
Procedure:
-
Risk Assessment: Before beginning any disposal procedure, conduct a thorough risk assessment. Review the Safety Data Sheet for this compound to be fully aware of its potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, to prevent skin and eye contact.
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
For unused or expired pure this compound, it should be disposed of in its original container if possible, or in a clearly labeled hazardous waste container.
-
For solutions of this compound (e.g., in DMSO or ethanol), the entire solution should be treated as hazardous waste.
-
-
Waste Collection:
-
Carefully transfer the waste material into a designated hazardous waste container. Avoid generating dust if handling the solid form.
-
Ensure the container is appropriate for the type of waste (solid or liquid) and is in good condition.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name ("N-Cyclohexyl-2'-O-methyladenosine"), the CAS number (130714-47-5), and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Securely seal the waste container.
-
Store the container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's authorized waste management provider.
-
Disposal must be carried out in accordance with all applicable local, state, and federal regulations. This typically involves incineration at a licensed hazardous waste facility. Never dispose of this compound down the drain or in regular trash.
-
Disposal Workflow
The logical flow of the disposal process for this compound is illustrated in the diagram below.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
